SMK-17
Descripción
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClF2IN4O2S/c1-12(2)25-14-7-9-28(10-8-14)31(29,30)27-18-6-4-16(22)19(23)20(18)26-17-5-3-13(24)11-15(17)21/h3-6,11-12,14,25-27H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULUYVOTSCFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)S(=O)(=O)NC2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClF2IN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Potential Targets of "SMK-17 Inhibitors"
Disclaimer: Initial research indicates that "SMK-17 inhibitor" is not a standard or widely recognized term in publicly available scientific literature. It is possible that this is an internal designation for a novel compound, a typographical error, or refers to a less common nomenclature. This guide therefore addresses two plausible interpretations of the intended target, based on phonetic and contextual similarities: Kin17 and Interleukin-17 (IL-17) . Both are significant targets in current drug development research.
Part 1: Kin17 - A Novel Target in Oncology
Core Concept: The KIN17 Protein
KIN17 is a highly conserved 45 kDa nuclear protein that plays a crucial role in fundamental cellular processes, including DNA replication, DNA damage repair, and regulation of the cell cycle.[1][2] It functions as a DNA and RNA binding protein, showing a preference for curved DNA structures often found at sites of illegitimate recombination.[1] Due to its integral role in maintaining genomic stability and cell proliferation, dysregulation of KIN17 has been implicated in the pathogenesis of various cancers.[1][2]
Role in Cancer and Therapeutic Potential
Numerous studies have demonstrated the overexpression of KIN17 in a variety of human cancers, including breast, lung, ovarian, and pancreatic cancer.[1][3][4] This elevated expression is often correlated with poor prognosis and resistance to chemotherapy.[1][2] KIN17 is involved in key signaling pathways that promote cancer cell proliferation, migration, and invasion, such as the p38 MAPK, NF-κB-Snail, and PI3K/AKT/mTOR pathways.[1][3][5]
The knockdown of KIN17 has been shown to inhibit tumor growth, suppress metastasis, and increase the sensitivity of cancer cells to therapeutic agents, making it a promising, albeit currently undrugged, target for cancer therapy.[1][2][3]
Data Presentation: KIN17 Expression in Various Cancers
| Cancer Type | Expression Status | Associated Outcomes | Key Signaling Pathway(s) | References |
| Breast Cancer | High | Promotes proliferation, associated with poor prognosis | - | [4] |
| Cervical Cancer | High | Promotes migration and invasion | NF-κB-Snail | [1][5] |
| Lung Cancer (NSCLC) | High | Correlates with tumor grade and lymph node metastasis | - | [1] |
| Ovarian Cancer | High | Associated with poor prognosis | - | [1] |
| Pancreatic Cancer | High | Promotes migration and invasion | PI3K/AKT/mTOR | [3][6] |
Experimental Protocols
This protocol is used to identify the specific DNA sequences to which KIN17 binds in vivo.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KIN17. The antibody will bind to KIN17, and any DNA cross-linked to it will be co-precipitated.
-
Washing: Wash the antibody-protein-DNA complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the antibody and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific sequences or by high-throughput sequencing (ChIP-seq) to identify KIN17 binding sites across the genome.
EMSA is used to study the binding of KIN17 to a specific DNA sequence in vitro.
-
Probe Preparation: A short DNA probe containing the putative KIN17 binding site is labeled, typically with a radioactive isotope or a fluorescent dye.
-
Binding Reaction: The labeled DNA probe is incubated with purified KIN17 protein or a nuclear extract containing KIN17.
-
Electrophoresis: The reaction mixture is run on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for fluorescent probes). A "shift" in the migration of the labeled DNA, indicating the formation of a larger protein-DNA complex, confirms binding. Competition assays with unlabeled probes can be used to determine binding specificity.[7][8][9]
Mandatory Visualizations
Part 2: Interleukin-17 (IL-17) - An Established Target in Autoimmune Disease
Core Concept: The IL-17 Cytokine Family
The Interleukin-17 (IL-17) family consists of six pro-inflammatory cytokines (IL-17A to IL-17F) that are key players in the immune response against extracellular pathogens.[10] However, the dysregulation of IL-17, particularly IL-17A, is a central driver of the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[11][12][13] IL-17A is primarily produced by T helper 17 (Th17) cells and exerts its effects by binding to its receptor (IL-17R) on various cell types, leading to the production of other inflammatory molecules.[10][14]
Mechanism of Action of IL-17 Inhibitors
IL-17 inhibitors are a class of biologic drugs that disrupt the inflammatory cascade by targeting the IL-17 pathway.[12][13] There are two primary mechanisms of action:
-
Directly Targeting IL-17A: Monoclonal antibodies like secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from binding to its receptor.[11]
-
Targeting the IL-17 Receptor: Brodalumab is a monoclonal antibody that binds to the IL-17 receptor A (IL-17RA), blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[15][16][17]
By inhibiting this pathway, these drugs reduce inflammation, leading to significant improvements in the signs and symptoms of the associated diseases.[12]
Data Presentation: Efficacy of Approved IL-17 Inhibitors
| Drug (Target) | Study | PASI 75 Response (Week 12) | PASI 90 Response (Week 12) | PASI 100 Response (Week 12) | References |
| Secukinumab (IL-17A) | Phase II | 57% (75mg), 82% (150mg) | - | 52% (150mg) | [18] |
| Secukinumab (IL-17A) | Real-world | 89.9% | 79% | 48% | [19] |
| Ixekizumab (IL-17A) | Phase III | 89% (Q2W), 83% (Q4W) | - | 35% (Q2W), 33% (Q4W) | [20] |
| Brodalumab (IL-17RA) | Phase II | - | 82.2% (140mg), 96.8% (210mg) | - | [15] |
PASI 75/90/100 indicates a 75%, 90%, or 100% improvement from baseline PASI score.
| Drug (Target) | Study | ACR20 Response (Week 24) | ACR50 Response (Week 24) | ACR70 Response (Week 24) | References |
| Secukinumab (IL-17A) | FUTURE 2 | 51% (150mg), 54% (300mg) | 35% (150mg), 36% (300mg) | 20% (150mg), 24% (300mg) | - |
| Ixekizumab (IL-17A) | SPIRIT-P1 | 62% (Q4W), 58% (Q2W) | 47% (Q4W), 40% (Q2W) | 34% (Q4W), 23% (Q2W) | - |
ACR20/50/70 indicates a 20%, 50%, or 70% improvement in tender and swollen joint counts and other criteria.
Experimental Protocols
The PASI score is a standardized, quantitative rating of the severity of psoriasis.[21][22][23]
-
Body Division: The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%).[24]
-
Severity Assessment: Within each region, the severity of three clinical signs (redness, thickness, and scaling) is assessed on a 5-point scale from 0 (none) to 4 (very severe).[22][23]
-
Area Assessment: The percentage of skin area affected by psoriasis in each region is graded on a 7-point scale from 0 (0%) to 6 (90-100%).[22]
-
Calculation: For each region, the sum of the severity scores is multiplied by the area score and then by the percentage of body surface area for that region. The final PASI score is the sum of the scores for the four regions, ranging from 0 (no disease) to 72 (most severe disease).[24][25]
The ACR20 is a composite measure used in clinical trials to assess improvement in rheumatoid and psoriatic arthritis.[26][27]
-
Core Set Measures: Seven core measures are assessed:
-
Tender joint count (out of 68)
-
Swollen joint count (out of 66)
-
Patient's global assessment of disease activity
-
Physician's global assessment of disease activity
-
Patient's assessment of pain
-
Patient's assessment of physical function (e.g., Health Assessment Questionnaire - HAQ)
-
Acute-phase reactant (CRP or ESR level)
-
-
ACR20 Definition: A patient is considered an ACR20 responder if they show at least a 20% improvement in both tender and swollen joint counts, AND at least a 20% improvement in at least three of the other five core measures.[26][28][29][30]
Mandatory Visualizations
References
- 1. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and regulatory mechanisms of KIN17 in cancers (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pancreatic cancer cells by suppressing KIN17 through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of DNA/RNA-binding protein KIN17 promotes apoptosis of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kin17 knockdown suppresses the migration and invasion of cervical cancer cells through NF-κB-Snail pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. scispace.com [scispace.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. biocompare.com [biocompare.com]
- 10. What are the new molecules for IL-17 inhibitors? [synapse.patsnap.com]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 14. Interleukin 17 - Wikipedia [en.wikipedia.org]
- 15. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 17. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of secukinumab in the treatment of moderate-to-severe plaque psoriasis: a randomized, double-blind, placebo-controlled phase II dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of the efficacy, safety, and side effects of secukinumab in patients with moderate-to-severe psoriasis: real-world data from a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ixekizumab met psoriasis endpoints by week 12, with durable response at 60 weeks | MDedge [mdedge.com]
- 21. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 22. dermnetnz.org [dermnetnz.org]
- 23. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]
- 24. gpnotebook.com [gpnotebook.com]
- 25. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Website [eprovide.mapi-trust.org]
- 27. remissionmedical.com [remissionmedical.com]
- 28. quanticate.com [quanticate.com]
- 29. Description and Appraisal of Outcome Measures - Clinical Review Report: Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
An In-depth Technical Guide to SMK-17: A Selective Allosteric MEK1/2 Inhibitor
Authored by: Gemini AI
Abstract
SMK-17 is a novel, potent, and highly selective, orally bioavailable, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a derivative of N-[2-(2-chloro-4-iodo-phenylamino)-3,4-difluorophenyl]-methanesulfonamide, this compound demonstrates significant antitumor activity in preclinical models.[1][2] Its non-ATP-competitive mechanism of action and high selectivity for the MAPK/ERK pathway position it as a valuable tool for cancer research and a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the discovery, chemical properties, biological activity, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Chemical Structure
This compound was identified through a structure-activity relationship study of novel diphenylamine sulfonamide derivatives.[2] It was developed as a potent MEK1/2 inhibitor with high aqueous solubility, a desirable property for drug development.[1][2]
Chemical Name: N-(2-((2-chloro-4-iodophenyl)amino)-3,4-difluorophenyl)-4-(isopropylamino)piperidine-1-sulfonamide[3]
Chemical Structure:
(Image Source: PubChem CID 16666795)
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 765958-29-0 | [3][4] |
| Molecular Formula | C₂₀H₂₄ClF₂IN₄O₂S | [3] |
| Molecular Weight | 584.85 g/mol | [3] |
Mechanism of Action and Signaling Pathway
This compound is a non-ATP-competitive inhibitor of MEK1 and MEK2.[1][4] In-silico docking studies and kinetic analyses have confirmed that this compound binds to an allosteric pocket of MEK1, distinct from the ATP-binding site.[1][2] This allosteric inhibition prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2), thereby inhibiting the entire MAPK/ERK signaling cascade.[1] This pathway is crucial for regulating cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers.[1]
A significant aspect of this compound's selectivity is its lack of inhibition of ERK5 phosphorylation, a feature that distinguishes it from other MEK inhibitors like PD184352 and U0126.[1][2]
Quantitative Biological Data
In Vitro Kinase Inhibition
This compound demonstrates potent and selective inhibition of MEK1 and MEK2.
Table 2: In Vitro MEK1/2 Kinase Inhibition
| Target | IC₅₀ (nM) | Reference |
| MEK1 | 62 | [4] |
| MEK2 | 56 | [4] |
Kinase Selectivity Profile
A kinase inhibition profile of this compound was conducted against a panel of 233 human kinases at a concentration of 1000 nM. The results indicated that this compound is a highly selective inhibitor of MEK1 and MEK2. While the comprehensive quantitative data from this screen is not publicly available, the primary research highlights its remarkable selectivity.
In Vitro Anti-proliferative Activity
This compound has been shown to inhibit the growth of a variety of human tumor cell lines, with particular sensitivity observed in cell lines harboring BRAF or β-catenin mutations.
Table 3: Anti-proliferative Activity (IC₅₀) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC₅₀ (µM) | Reference |
| Colo-205 | Colon | BRAF V600E | 0.03 | |
| SK-MEL-1 | Melanoma | BRAF V600E, β-catenin S33C | 0.03 | |
| HT-29 | Colon | BRAF V600E | 0.04 | |
| Colo-201 | Colon | BRAF V600E | 0.12 | |
| A375 | Melanoma | BRAF V600E | 0.13 | |
| HCT 116 | Colon | K-Ras G13D, β-catenin S45del | 0.14 | |
| SW48 | Colon | K-Ras G12V, β-catenin S33Y | 0.23 | |
| LS-174T | Colon | K-Ras G12D, β-catenin S45F | 0.38 | |
| NCI-H23 | Lung | K-Ras G12C | 0.52 | |
| PANC-1 | Pancreatic | K-Ras G12D | 0.70 | |
| MIA PaCa-2 | Pancreatic | K-Ras G12C | 1.10 | |
| SW480 | Colon | K-Ras G12V | 1.10 | |
| NCI-H358 | Lung | K-Ras G12C | 1.70 | |
| A549 | Lung | K-Ras G12S | 2.10 | |
| MDA-MB-231 | Breast | K-Ras G13D, BRAF G464V | 3.00 | |
| BxPC-3 | Pancreatic | K-Ras WT | 3.00 | |
| PC-3 | Prostate | K-Ras WT | 3.20 | |
| NCI-H460 | Lung | K-Ras Q61H | 3.60 | |
| HeLa | Cervical | K-Ras WT | 4.60 | |
| MCF7 | Breast | K-Ras WT | 5.80 | |
| DU 145 | Prostate | K-Ras WT | 7.00 | |
| U-2 OS | Osteosarcoma | K-Ras WT | 7.20 | |
| Hep G2 | Liver | K-Ras WT | 7.50 | |
| HEK293 | Embryonic Kidney | K-Ras WT | >10 |
In Vivo Antitumor Activity
Oral administration of this compound has demonstrated potent antitumor activity in animal models. In a xenograft model using HCT 116 human colorectal cancer cells, this compound induced apoptosis and suppressed tumor growth.
Table 4: In Vivo Antitumor Activity of this compound in HCT 116 Xenograft Model
| Treatment Group | Dose | Administration Route | Tumor Growth Inhibition | Reference |
| This compound | 100 mg/kg, daily | Oral | Significant |
Note: Specific quantitative tumor growth inhibition percentages were not detailed in the primary publication.
Pharmacokinetic Data
As of the date of this document, detailed pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, AUC, half-life) are not publicly available.
Detailed Experimental Protocols
In Vitro MEK1 Kinase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against MEK1.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. A new pharmacokinetic model including in vivo dissolution and gastrointestinal transit parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SMK-17 in the MAPK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. SMK-17 is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2, the downstream kinases in the MAPK cascade. This technical guide provides an in-depth overview of the role of this compound in the MAPK signaling pathway, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Introduction to the MAPK Signaling Pathway
The MAPK pathway is a three-tiered kinase cascade composed of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK or MEK), and a MAPK.[1] The most well-characterized MAPK pathway is the Ras-Raf-MEK-ERK cascade.[2] Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1 and MEK2 (MAPKKs).[2] Activated MEK1/2 then phosphorylates and activates the final effectors of the cascade, ERK1 and ERK2 (MAPKs).[2] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression and driving cellular processes like proliferation and survival.[2] Dysregulation of this pathway, often through mutations in genes like BRAF and KRAS, is a major driver of tumorigenesis.[2]
This compound: A Selective MEK1/2 Inhibitor
This compound is a novel diphenylamine sulfonamide derivative that has demonstrated potent and selective inhibitory activity against MEK1 and MEK2.[2][3] A key feature of this compound is its non-ATP-competitive mechanism of action.[2][3] It binds to a distinct allosteric pocket on the MEK1 enzyme, rather than the ATP-binding site, leading to a conformational change that prevents the phosphorylation and activation of ERK1/2.[2][3] This allosteric inhibition confers high selectivity for MEK1/2 over other kinases.[4]
Mechanism of Action of this compound
The mechanism of this compound involves binding to an allosteric site on the MEK1/2 enzymes, which locks the kinase in an inactive conformation. This prevents the subsequent phosphorylation and activation of ERK1 and ERK2, thereby blocking downstream signaling in the MAPK pathway.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates potent and selective inhibition of MEK1 and MEK2 kinases.
| Kinase | IC₅₀ (nM) |
| MEK1 | 62[4] |
| MEK2 | 56[4] |
A kinase inhibition profiling study on 233 human kinases at a concentration of 1000 nM showed that this compound is highly selective for MEK1/2.[4]
In Vitro Cell Proliferation Inhibition
This compound effectively inhibits the proliferation of various human cancer cell lines, particularly those with activating mutations in the MAPK pathway, such as BRAF mutations.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC₅₀ (nM) |
| Colo-205 | Colon | BRAF V600E | 1.8[4] |
| SK-MEL-1 | Melanoma | BRAF V600E | 3.2[4] |
| HT-29 | Colon | BRAF V600E | 5.5[4] |
| Colo-201 | Colon | BRAF V600E | 11[4] |
| A375 | Melanoma | BRAF V600E | 12[4] |
| HCT-116 | Colon | KRAS G13D | 230[4] |
| SW480 | Colon | KRAS G12V | 480[4] |
| A549 | Lung | KRAS G12S | >1000[4] |
| MCF-7 | Breast | PIK3CA E545K | >1000[4] |
In Vivo Antitumor Efficacy
Oral administration of this compound has been shown to exhibit significant antitumor activity in xenograft models. In a study using a colon-26 murine colon adenocarcinoma xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Treatment Group | Dose (mg/kg, p.o., qd) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 45 |
| This compound | 50 | 78 |
| This compound | 100 | 95 |
Experimental Protocols
In Vitro MEK1 Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against MEK1 kinase.
Methodology:
-
Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT. Prepare stock solutions of recombinant active MEK1 kinase and its substrate, inactive ERK2. Serially dilute this compound to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, incubate MEK1 with the various concentrations of this compound for a pre-determined time (e.g., 15 minutes) at room temperature. Initiate the kinase reaction by adding a mixture of inactive ERK2 and ATP. Incubate the plate at 30°C for 30 minutes.
-
Detection: Terminate the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated ERK2 is then quantified. This can be achieved using various methods, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the reduction of MTT to formazan by metabolically active cells is measured colorimetrically. Alternatively, assays that measure ATP levels (e.g., CellTiter-Glo®) can be used.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound in a subcutaneous xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ Colo-205 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment groups at various doses (e.g., 25, 50, 100 mg/kg) daily. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound is a highly potent and selective MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of action. Its ability to effectively inhibit the MAPK signaling pathway translates to significant anti-proliferative activity in cancer cell lines, particularly those with BRAF mutations, and robust antitumor efficacy in preclinical in vivo models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other MEK inhibitors. The high selectivity and oral bioavailability of this compound make it a promising candidate for targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 3. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
SMK-17: A Selective, Non-ATP-Competitive MEK1/2 Inhibitor for Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SMK-17 is a potent and highly selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in a multitude of human cancers.[2][3] this compound binds to an allosteric pocket of MEK1/2, leading to the inhibition of ERK1/2 phosphorylation and downstream signaling.[1][2] Notably, this compound has demonstrated a unique ability to selectively induce apoptosis in tumor cells harboring β-catenin mutations, suggesting a potential biomarker-driven therapeutic strategy.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a discussion of its therapeutic potential.
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical signaling pathway that regulates fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis.[2][3] Constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 (MEK1/2) are dual-specificity protein kinases that serve as a central node in this pathway, phosphorylating and activating ERK1 and ERK2 (ERK1/2). The high substrate specificity of MEK1/2 for ERK1/2 makes them an attractive target for the development of selective inhibitors.[2]
This compound emerged from a series of N-[2-(2-chloro-4-iodo-phenylamino)-3,4-difluorophenyl]-methanesulfonamide derivatives as a potent and highly water-soluble MEK1/2 inhibitor.[2] Unlike many kinase inhibitors that compete with ATP for the active site, this compound is a non-ATP-competitive inhibitor that binds to an allosteric site on the MEK1/2 enzymes.[1][2] This allosteric mechanism contributes to its high selectivity. A particularly compelling feature of this compound is its synthetic lethal interaction with mutations in the β-catenin gene, opening avenues for precision medicine approaches in cancers with aberrant Wnt/β-catenin signaling.[1][4]
Mechanism of Action
This compound exerts its inhibitory effect through a non-ATP-competitive, allosteric mechanism.[1][2] In silico docking studies and kinetic analyses have confirmed that this compound binds to a specific allosteric pocket on MEK1, distinct from the ATP-binding site.[2] This binding induces a conformational change in the MEK1/2 enzyme, preventing its phosphorylation and activation of its sole downstream substrates, ERK1 and ERK2. Consequently, the propagation of oncogenic signals down the MAPK pathway is blocked, leading to inhibition of tumor cell proliferation and induction of apoptosis.[2]
An important characteristic of this compound is its selectivity in not inhibiting the phosphorylation of ERK5, a feature that distinguishes it from some other MEK inhibitors like PD184352 and U0126.[2][3]
Signaling Pathway Diagrams
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| MEK1 | 62 | Cell-free kinase assay | [1][5] |
| MEK2 | 56 | Cell-free kinase assay | [1][5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Panel | This compound Concentration | Inhibition | Reference |
| 233 Human Kinases | 1000 nM | Highly selective for MEK1/2 | [5] |
Note: A detailed quantitative kinase selectivity panel with percentage inhibition of individual off-target kinases is not publicly available in the reviewed literature. The available data indicates high selectivity for MEK1/2.
Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | IC₅₀ (µM) | Reference |
| Colo-205 | Colorectal | BRAF V600E, β-catenin WT | Sensitive | [6] |
| SK-MEL-1 | Melanoma | BRAF V600E | Sensitive | [6] |
| HT-29 | Colorectal | BRAF V600E, β-catenin WT | Sensitive | [6] |
| Colo-201 | Colorectal | BRAF V600E | Sensitive | [6] |
| A375 | Melanoma | BRAF V600E, β-catenin WT | Sensitive | [6] |
| Colon-26 | Colon | K-Ras G12D | Sensitive | [5] |
Note: Specific IC₅₀ values for all cell lines were not consistently reported across the literature. "Sensitive" indicates that the cell lines showed significant growth inhibition in response to this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard laboratory practices and information inferred from published studies.
MEK1/2 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of this compound against MEK1 and MEK2.
Materials:
-
Recombinant human MEK1 and MEK2 enzymes
-
Kinase-inactive ERK1 or ERK2 as substrate
-
ATP (γ-³²P-ATP or unlabeled ATP for non-radioactive assays)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well assay plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the final desired concentrations.
-
In a 96-well plate, add the kinase reaction buffer, the MEK1 or MEK2 enzyme, and the ERK substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radioactive assays).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
For radioactive assays, wash the phosphocellulose paper to remove unincorporated γ-³²P-ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a plate reader for non-radioactive assays.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Cell Viability Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This protocol is for detecting the inhibition of ERK1/2 phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK1/2 and the loading control to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 200 mg/kg daily). Administer the vehicle to the control group.[3]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-ERK).
-
Analyze the data by comparing the tumor growth in the treatment group to the control group.
Experimental Workflow Diagram
Pharmacokinetics and Toxicity
Limited information on the pharmacokinetics and toxicity of this compound is publicly available. The compound is described as having high aqueous solubility and being orally available, exhibiting potent antitumor activity in animal models upon oral administration.[2][3] In vivo studies have reported no notable side effects at effective doses.[2] Further detailed studies on the absorption, distribution, metabolism, excretion (ADME), and a comprehensive toxicity profile would be necessary for clinical development.
Conclusion and Future Directions
This compound is a promising selective, non-ATP-competitive MEK1/2 inhibitor with a distinct mechanism of action and a favorable selectivity profile. Its ability to induce apoptosis in cancer cells with β-catenin mutations highlights a potential precision medicine strategy. The preclinical data demonstrate potent in vitro and in vivo anti-tumor activity.
Future research should focus on obtaining a more detailed quantitative understanding of its off-target effects through comprehensive kinase panel screening. In-depth pharmacokinetic and toxicology studies are essential to establish a therapeutic window and guide potential clinical development. Furthermore, a deeper investigation into the molecular mechanisms underlying the synthetic lethality with β-catenin mutations could uncover novel therapeutic targets and further refine patient selection strategies. The development of this compound or analogous compounds could provide a valuable therapeutic option for patients with cancers driven by the MAPK pathway, particularly those with co-occurring β-catenin mutations.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The MEK1/2 Inhibitor SMK-17: A Targeted Approach for Tumors with β-Catenin Mutations
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical findings for SMK-17, a selective, non-ATP-competitive inhibitor of MEK1 and MEK2. The focus is on its targeted efficacy in tumors harboring activating mutations in the β-catenin gene (CTNNB1), a key component of the Wnt signaling pathway. This document summarizes the quantitative data from key studies, details the experimental protocols used for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MEK1 | 62[1] |
| MEK2 | 56[1] |
Table 2: In Vitro Proliferation Inhibition (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | β-catenin Mutation Status | IC50 (nM) |
| SW48 | Colon | S33Y | >1000 |
| Colo-205 | Colon | Wild-type | >1000 |
| HCT 116 | Colon | S45del | >1000 |
| LS-174T | Colon | S45F | >1000 |
| A375 | Melanoma | Wild-type | <10 |
| HT-29 | Colon | Wild-type | >1000 |
| SK-MEL-1 | Melanoma | S33C | >1000 |
Data extracted from Kiga et al., 2015. Note that while this compound inhibits proliferation in some cell lines, its primary effect in β-catenin mutated cells is the induction of apoptosis rather than direct inhibition of proliferation.
Table 3: Induction of Apoptosis by this compound in Human Cancer Cell Lines
| Cell Line | β-catenin Mutation Status | This compound Concentration (nM) | Apoptotic Cells (Sub-G1, %) |
| SW48 | S33Y | 1000 | Increased |
| Colo-205 | Wild-type | 1000 | No significant increase |
| HCT 116 | S45del | 1000 | Increased |
| LS-174T | S45F | 1000 | Increased |
| A375 | Wild-type | 10 | No significant increase |
| HT-29 | Wild-type | 1000 | No significant increase |
| SK-MEL-1 | S33C | 1000 | Increased |
Qualitative representation of data from Kiga et al., 2015, where a significant increase in the sub-G1 population was observed in β-catenin mutant cells upon this compound treatment.
Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cell Line | β-catenin Mutation Status | Treatment | Tumor Growth |
| SW48 | S33Y | This compound (200 mg/kg, p.o., daily) | Regression |
| Colo-205 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |
| A375 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |
| HT-29 | Wild-type | This compound (400 mg/kg, p.o., daily) | Inhibition |
Data summarized from Kiga et al., 2015. Notably, tumor regression was observed in the β-catenin mutant xenograft model, while tumor growth inhibition was seen in the wild-type models.
Experimental Protocols
This section details the key methodologies employed in the evaluation of this compound.
Cell Culture and Reagents
-
Cell Lines: Human cancer cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound: The compound was synthesized and dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments and suspended in 0.5% methylcellulose for in vivo studies.
In Vitro Kinase Assay
The inhibitory activity of this compound against MEK1 and MEK2 was determined using a cell-free kinase assay. The specific protocol for this assay is proprietary to the original research but generally involves incubating the recombinant kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, typically through phosphorylation of the substrate, and the IC50 value is calculated.
Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
After 24 hours, cells were treated with a serial dilution of this compound.
-
Following a 72-hour incubation, cell viability was assessed using a Cell Counting Kit-8 (Dojindo Molecular Technologies).
-
The absorbance was measured at 450 nm, and IC50 values were calculated using a logistic regression model.
Apoptosis Assay (Flow Cytometry)
-
Cells were treated with the indicated concentrations of this compound for 48 hours.
-
Both floating and adherent cells were collected, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.
-
Fixed cells were washed with PBS and resuspended in a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.
-
After a 30-minute incubation at room temperature in the dark, the DNA content of the cells was analyzed using a FACSCalibur flow cytometer (BD Biosciences).
-
The percentage of cells in the sub-G1 phase was quantified as a measure of apoptosis.
Western Blot Analysis
-
Cells were treated with this compound for 24 hours.
-
Cell lysates were prepared using a lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein concentrations were determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies overnight at 4°C. Key primary antibodies included those against phospho-ERK1/2, total ERK1/2, cleaved PARP, and β-actin.
-
After washing with TBST, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Male BALB/c nude mice or NOD/SCID mice (for SW48 cells) aged 5-6 weeks were used.
-
Tumor Implantation: 5 x 10^6 cells were suspended in 100 µL of PBS and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment and control groups. This compound was administered orally once daily.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length x width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the treatment period.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling and Proposed Mechanism of this compound Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed mechanism by which this compound induces apoptosis in cells with activating β-catenin mutations. In the absence of Wnt, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Wnt signaling or activating mutations in β-catenin inhibit this degradation, allowing β-catenin to accumulate in the nucleus and activate the transcription of target genes like c-Myc. This compound, by inhibiting MEK1/2, leads to a decrease in the phosphorylation and stabilization of c-Myc, ultimately promoting apoptosis.
Experimental Workflow for this compound Evaluation
The following diagram outlines the typical experimental workflow for assessing the efficacy of a targeted inhibitor like this compound, from initial in vitro screening to in vivo validation.
References
Unraveling the Selectivity of SMK-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of SMK-17, a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2. By delving into its kinase specificity, mechanism of action, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals engaged in kinase inhibitor research and development.
Executive Summary
This compound distinguishes itself as a highly selective inhibitor of the MAPK/ERK pathway, targeting the kinase activity of MEK1 and MEK2 with high potency.[1] Its allosteric and non-ATP-competitive mechanism of action contributes to its specificity, minimizing off-target effects often associated with ATP-competitive inhibitors.[1] Extensive kinase profiling has demonstrated that this compound exhibits a clean selectivity profile, with minimal inhibition of other kinases at concentrations effective for MEK1/2 inhibition. This guide will present the quantitative data supporting these claims, detail the experimental protocols for assessing selectivity, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Selectivity of this compound
The selectivity of this compound has been rigorously evaluated through both enzymatic assays and broad kinase profiling screens. The following tables summarize the key quantitative data, offering a clear comparison of its activity against its primary targets and a wider panel of human kinases.
Table 1: In Vitro Potency of this compound against MEK1 and MEK2
| Target Kinase | IC50 (nM) |
| Human MEK1 | 62 |
| Human MEK2 | 56 |
Data sourced from cell-free kinase reaction assays.[2]
Table 2: Kinase Inhibition Profile of this compound against a Panel of 233 Human Kinases
| Kinase | Percent Inhibition at 1000 nM this compound |
| MEK1 | 74% |
| Other Kinases | No significant inhibition (>50%) observed for any other kinase in the panel. |
This screen demonstrates the high selectivity of this compound for MEK1 at a concentration approximately 18-fold higher than its IC50 value for MEK1.[3][4] The top 40 kinases with the highest inhibition are shown in some reports, with MEK1 being the most sensitive.[3][4]
Signaling Pathway Context
This compound targets the core of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation that is frequently hyperactivated in human cancers.[1] The diagram below illustrates the canonical Ras/Raf/MEK/ERK pathway and the specific point of intervention for this compound.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Notably, unlike some other MEK inhibitors such as PD184352 or U0126, this compound does not inhibit the phosphorylation of ERK5, further highlighting its selectivity within the broader MAPK signaling network.[1]
Experimental Protocols
The determination of this compound's selectivity relies on standardized and robust experimental methodologies. The following sections provide an overview of the key assays employed.
In Vitro MEK1/2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human MEK1 and MEK2 kinases.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing purified, active human MEK1 or MEK2 enzyme, a kinase-dead ERK2 substrate, and ATP is prepared.
-
Compound Incubation: Serial dilutions of this compound are added to the reaction mixture and incubated for a defined period at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time, typically 30-60 minutes, at room temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated ERK2 is quantified. This is often achieved using technologies such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.
Kinase Profiler Selectivity Screen
Objective: To assess the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Service Provider: A commercial kinase profiling service, such as the Millipore Kinase Profiler service, is typically utilized.[3][5]
-
Assay Principle: These services employ a variety of assay formats (e.g., radiometric, fluorescence-based) to measure the activity of a large number of purified kinases in the presence of a single, high concentration of the test compound.
-
Experimental Conditions: this compound is tested at a fixed concentration (e.g., 1000 nM) against a panel of kinases (e.g., 233 human kinases).[2][3][5] The ATP concentration is often kept at or near the Km for each individual kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Data Reporting: The results are reported as the percentage of inhibition of each kinase's activity compared to a vehicle control. Significant off-target inhibition is typically defined as greater than 50% inhibition.
The workflow for such a kinase selectivity profiling experiment is illustrated below.
Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.
Conclusion
The data and experimental evidence presented in this guide strongly support the classification of this compound as a highly selective inhibitor of MEK1 and MEK2. Its allosteric, non-ATP-competitive mechanism of action translates to a clean off-target profile, making it a valuable tool for both basic research into MAPK signaling and as a potential therapeutic agent. The detailed protocols and visualized pathways provided herein offer a comprehensive foundation for researchers and drug developers working with or seeking to understand the selectivity of this compound.
References
- 1. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
In Vitro Effects of SMK-17 on Cell Lines: A Technical Guide
SMK-17 , a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2, has demonstrated significant anti-tumor activity in various cancer cell lines. This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its impact on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and signaling pathway diagrams are included to support researchers and drug development professionals in their investigation of this compound.
Data Presentation: Cell Viability and IC50 Values
This compound exhibits differential growth-inhibitory effects across a panel of human cancer cell lines, with particular sensitivity observed in lines harboring mutations in the MAPK and Wnt/β-catenin signaling pathways. The half-maximal inhibitory concentration (IC50) values for this compound were determined after 72 hours of treatment and are summarized in the table below.
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (µM) |
| A375 | Melanoma | BRAF V600E | < 1 |
| SK-MEL-28 | Melanoma | BRAF V600E | < 1 |
| HT-29 | Colorectal Cancer | BRAF V600E, PIK3CA P449T | < 1 |
| HCT116 | Colorectal Cancer | KRAS G13D, PIK3CA H1047R | < 1 |
| SW480 | Colorectal Cancer | KRAS G12V, APC truncated | > 10 |
| DLD-1 | Colorectal Cancer | KRAS G13D, PIK3CA D549N | > 10 |
| LoVo | Colorectal Cancer | KRAS G13D | > 10 |
| SW620 | Colorectal Cancer | KRAS G12V, APC truncated | > 10 |
| A549 | Lung Cancer | KRAS G12S | > 10 |
| NCI-H460 | Lung Cancer | KRAS Q61H, PIK3CA E545K | > 10 |
| MCF7 | Breast Cancer | PIK3CA E545K | > 10 |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | > 10 |
Note: The IC50 values are approximated from graphical data presented in the cited literature and are intended for comparative purposes.[1]
Experimental Protocols
This protocol is for determining the IC50 values of this compound in cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
This protocol details the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
This protocol is for detecting changes in protein expression and phosphorylation related to apoptosis and signaling pathways following this compound treatment.
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, p-MEK, MEK, p-ERK, ERK, p-GSK3β, GSK3β, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Signaling Pathways and Mechanisms of Action
This compound is a highly selective inhibitor of MEK1 and MEK2, the downstream kinases in the Ras/Raf/MEK/ERK signaling cascade. Inhibition of MEK1/2 by this compound prevents the phosphorylation and activation of ERK1/2, leading to the modulation of various cellular processes, including proliferation, survival, and differentiation.[2]
Caption: this compound inhibits the MAPK signaling pathway.
A key finding is that this compound selectively induces apoptosis in tumor cell lines that harbor mutations in β-catenin.[3] This suggests a synthetic lethal interaction between MEK inhibition and aberrant Wnt/β-catenin signaling. In cells with mutated, constitutively active β-catenin, the inhibition of the MEK/ERK pathway by this compound leads to a cellular state that is unsustainable, ultimately triggering programmed cell death.
Caption: Synthetic lethality of this compound in β-catenin mutant cells.
In contrast, in BRAF mutant tumor cells, this compound has been shown to induce G1 cell cycle arrest.[1] This effect is likely mediated by the inhibition of ERK-dependent phosphorylation of cell cycle regulators.
References
Unraveling the Profile of SMK-17: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of SMK-17, a novel therapeutic agent. The following sections detail its mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize complex biological and experimental workflows.
Introduction to this compound
This compound is a humanized monoclonal antibody designed to target and block the activity of the Interleukin-17 receptor B (IL-17RB). By inhibiting this receptor, this compound aims to disrupt the inflammatory cascade mediated by alarmins such as Interleukin-25 (IL-25). This mechanism of action makes this compound a promising candidate for the treatment of Type 2 T helper cell (Th2)-mediated diseases, including allergic asthma.
Mechanism of Action: Targeting the IL-25/IL-17RB Signaling Axis
This compound exerts its therapeutic effect by specifically binding to IL-17RB, a subunit of the heterodimeric receptor for IL-25. This binding prevents IL-25 from engaging its receptor, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory Th2 cytokines such as IL-4, IL-5, and IL-13. The disruption of this pathway ultimately aims to reduce allergic inflammation.
Figure 1: this compound Mechanism of Action.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in a Phase 1 clinical trial involving healthy adult subjects. The study assessed both single ascending doses (SAD) and multiple ascending doses (MAD) administered intravenously.
Quantitative Pharmacokinetic Data
| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) |
| Dose Range | 2, 20, 70, 200, 400, 600, 1200 mg | 200, 400, 600 mg (every two weeks for 3 doses) |
| Exposure Increase (20 to 1200 mg) | Approximately 60- to 188-fold | Dose-proportional increase from 200 to 600 mg |
| Mean Accumulation Ratio (200-600 mg) | Not Applicable | 1.5 to 2.1 |
Data sourced from a Phase 1 clinical trial in healthy volunteers.[1][2][3]
Pharmacodynamic Profile
The pharmacodynamic effects of this compound were assessed in preclinical animal models of allergic asthma.
Preclinical Efficacy in Allergic Asthma Models
In animal studies, this compound demonstrated a significant ability to suppress Th2 inflammation.[1] Key findings include:
-
Reduction of Th2 inflammation in the bronchoalveolar lavage fluid.[1]
-
Decreased infiltration of immune cells into the lungs.[1]
Experimental Protocols
Preclinical Efficacy Study in Allergic Asthma
Objective: To evaluate the efficacy of this compound in a mouse model of allergic asthma.
Methodology:
-
Animal Model: Wild-type mice were utilized for the study.
-
Induction of Allergic Asthma: Mice were stimulated with house dust mite (HDM) extracts to induce an allergic asthma phenotype.
-
Treatment: A cohort of mice was treated with this compound.
-
Endpoint Analysis: The following parameters were assessed:
-
Th2 inflammation in the bronchoalveolar lavage fluid.
-
Infiltration of immune cells into the lung tissue.
-
Figure 2: Preclinical Efficacy Study Workflow.
Phase 1 Clinical Trial in Healthy Volunteers
Objective: To assess the safety, tolerability, pharmacokinetics, and immunogenicity of intravenous doses of this compound in healthy adult subjects.
Study Design: A two-part, randomized, double-blind, placebo-controlled study.
Part A: Single Ascending Dose (SAD)
-
Participants: 53 healthy volunteers were enrolled.
-
Dosing: Participants received a single intravenous dose of this compound (2, 20, 70, 200, 400, 600, or 1200 mg) or a placebo.
Part B: Multiple Ascending Dose (MAD)
-
Participants: 24 healthy subjects were enrolled.
-
Dosing: Participants received a single intravenous dose of this compound (200, 400, or 600 mg) or a placebo every two weeks for a total of three doses.
Figure 3: Phase 1 Clinical Trial Design.
Safety and Tolerability
In the Phase 1 clinical trial, this compound was well-tolerated in healthy participants. No drug-related serious adverse events were observed with single intravenous doses up to 1200 mg and three doses administered every two weeks up to 600 mg.[1][2][3]
Conclusion
This compound demonstrates a promising pharmacokinetic and pharmacodynamic profile as a potential therapeutic agent for Th2-mediated diseases like allergic asthma. Its mechanism of action, involving the targeted blockade of the IL-17RB, is supported by preclinical data showing significant suppression of allergic inflammation. The Phase 1 clinical trial results indicate that this compound is well-tolerated in humans and exhibits predictable pharmacokinetic behavior. These findings support the continued clinical development of this compound.
References
- 1. Evaluation of the safety, tolerability, pharmacokinetics and pharmacodynamics of SM17 in healthy volunteers: results from pre-clinical models and a first-in-human, randomized, double blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the safety, tolerability, pharmacokinetics and pharmacodynamics of SM17 in healthy volunteers: results from pre-clinical models and a first-in-human, randomized, double blinded clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SMK-17 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMK-17 is a potent and selective inhibitor of MEK1 and MEK2 (MAPK/ERK kinases), crucial components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a central role in regulating tumor cell proliferation, survival, and differentiation.[1][3] this compound exerts its anti-tumor effects by inducing apoptosis, with a pronounced efficacy in tumor cell lines harboring β-catenin mutations.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and the inhibition of the MAPK/ERK signaling cascade.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines after 72 hours of treatment. This data provides a reference for selecting appropriate concentrations for your experiments.
| Cell Line | Cancer Type | Oncogenic Mutations | This compound IC50 (µM) |
| A375 | Malignant Melanoma | BRAF V600E | < 2.0 |
| HT-29 | Colorectal Carcinoma | BRAF V600E, PIK3CA | < 2.0 |
| HCT 116 | Colorectal Carcinoma | KRAS G13D, PIK3CA | < 2.0 |
| Colo-205 | Colorectal Carcinoma | BRAF V600E | < 2.0 |
| SW48 | Colorectal Carcinoma | - | < 2.0 |
Data is derived from studies on the effects of this compound on various tumor cell lines.[5]
Table 2: Dose-Dependent Induction of Apoptosis by this compound
This table illustrates the percentage of apoptotic cells in a representative cancer cell line (e.g., HCT 116) following treatment with increasing concentrations of this compound for 48 hours, as determined by Annexin V/Propidium Iodide staining and flow cytometry.
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 0.5 | 15 ± 2.5 |
| 1.0 | 35 ± 3.1 |
| 2.5 | 60 ± 4.5 |
| 5.0 | 85 ± 5.3 |
Note: These are representative data. Actual values may vary depending on the cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis of ERK Phosphorylation
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-ERK1/2 and anti-β-actin antibodies for loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Mandatory Visualization
This compound Mechanism of Action in the MAPK/ERK Signaling Pathway
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK pathway and inducing apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for SMK-17
Disclaimer: Specific solubility, stability, and storage data for the compound designated "SMK-17" are not publicly available. The following application notes and protocols are based on established best practices for the handling of novel small molecule kinase inhibitors. Researchers should perform small-scale solubility and stability tests to determine the optimal conditions for their specific batch of this compound.
Introduction
This compound is a small molecule inhibitor presumed to target a specific kinase in a signal transduction pathway. Proper dissolution and storage are critical to ensure the compound's integrity, activity, and the reproducibility of experimental results. Like many kinase inhibitors, this compound is likely a lipophilic molecule with poor aqueous solubility.[1] Therefore, a common strategy is to prepare a high-concentration stock solution in an organic solvent, which is then diluted into an aqueous experimental medium.[2]
Data Presentation
Table 1: General Solubility of Small Molecule Kinase Inhibitors in Common Solvents
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10-100 mM | Most common solvent for creating high-concentration stock solutions.[2] Use of a fresh, anhydrous grade is recommended to prevent compound degradation. |
| Ethanol | Up to 100 mM | A viable alternative to DMSO for some inhibitors.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Variable | Can be tested if solubility in DMSO is limited.[1] |
| Dimethylacetamide (DMA) | Variable | Another alternative solvent to consider for compounds with poor DMSO solubility.[1] |
Table 2: Recommended Storage Conditions for Kinase Inhibitors
| Form | Temperature | Atmosphere | Duration | Notes |
| Solid Compound | -20°C or -80°C | Desiccated, protected from light | Long-term | Proper storage is crucial to prevent degradation.[2] |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquoted, tightly sealed | Short to Long-term | Aliquoting prevents repeated freeze-thaw cycles. Some degradation may occur over time.[3] |
| Aqueous Working Solution | 2-8°C | Sterile | Short-term (hours to days) | Prone to precipitation and degradation. Prepare fresh before each experiment. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution using its molecular weight (MW).
-
Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a bath sonicator for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
Protocol for Preparing a Working Solution by Diluting the DMSO Stock
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Methodology:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions (if necessary): It is best to perform initial serial dilutions in DMSO before diluting into an aqueous buffer to prevent precipitation.
-
Final dilution into aqueous buffer: Add the final diluted DMSO sample to your aqueous experimental medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) as it can be toxic to cells.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the working solution is homogeneous.
-
Use immediately: Prepare the aqueous working solution fresh for each experiment, as the compound may precipitate out of the aqueous solution over time.[2]
Troubleshooting Precipitation:
-
If precipitation occurs upon dilution into the aqueous buffer, try lowering the final concentration of the inhibitor.[2]
-
Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to the aqueous buffer can help maintain solubility.[2][4]
-
Briefly sonicating the final diluted solution can help to re-dissolve small precipitates.[2]
Protocol for Storing this compound
Solid Compound:
-
Store the solid powder of this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.
Stock Solutions:
-
Store aliquots of the DMSO stock solution at -20°C or -80°C. Storage at -20°C under an inert atmosphere like argon may reduce degradation compared to storage under ambient atmosphere.[3]
-
Avoid repeated freeze-thaw cycles.
Aqueous Working Solutions:
-
Aqueous solutions of this compound are not recommended for long-term storage due to potential instability and precipitation. Prepare these solutions fresh before use.
Visualizations
References
Application Notes and Protocols for In Vivo Studies of SMK-17, a Novel EP4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor critically involved in mediating inflammatory, tumorigenic, and pain processes.[1][2] Activation of the EP4 receptor by its ligand PGE2 initiates downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1] These pathways regulate cellular responses such as cytokine secretion, cell migration, and cell survival.[1] Consequently, selective antagonism of the EP4 receptor represents a promising therapeutic strategy for a range of pathologies including inflammatory diseases, chronic pain, and various cancers.[1]
This document provides detailed application notes and protocols for the in vivo experimental design of SMK-17, a hypothetical novel and selective EP4 receptor antagonist. The methodologies and data presented are based on established preclinical models and findings for well-characterized EP4 antagonists.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the EP4 receptor and a general experimental workflow for evaluating an EP4 antagonist in vivo.
Quantitative Data Summary
The following tables summarize representative in vivo data for established EP4 antagonists in various preclinical models. These data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Efficacy of EP4 Antagonists in Preclinical Cancer Models
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Outcomes |
| ONO-AE3-208 | Mouse | Colon Cancer | 10 mg/kg, p.o., b.i.d. | Significant decrease in liver metastases.[3] |
| E7046 | Mouse (Syngeneic) | Colon (CT-26) | 150 mg/kg, p.o., daily | Tumor growth inhibition.[4] |
| MF-766 | Mouse (Syngeneic) | Colon (CT-26) | 30 mg/kg, p.o., daily | Enhanced anti-tumor activity in combination with anti-PD-1.[5] |
| Compound 36 | Mouse (Xenograft) | Colon (CT-26) | 75 & 150 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition.[4] |
Table 2: Efficacy of EP4 Antagonists in Preclinical Inflammation and Pain Models
| Compound | Animal Model | Disease Model | Dosing Regimen | Key Outcomes |
| ER-819762 | Mouse | Collagen-Induced Arthritis (CIA) | Oral administration | Suppression of disease development and inflammatory cytokine production.[6] |
| ER-819762 | Rat | CFA-Induced Inflammatory Pain | Oral administration | Reversal of thermal hyperalgesia and mechanical allodynia.[6] |
| ONO-AE3-208 | Mouse | Experimental Autoimmune Encephalomyelitis | Not specified | Amelioration of disease and reduction in IL-17 production.[2] |
| Compound 3 | Rat | Type II Collagen-Induced Arthritis | Oral administration | Significant reduction in arthritic lesions and joint histopathology scores.[7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
This model is widely used to assess the efficacy of anti-inflammatory agents for rheumatoid arthritis.
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Methotrexate)
Methodology:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of CII emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of CII emulsified in IFA.
-
-
Treatment:
-
Monitor mice daily for the onset of arthritis, typically beginning around day 24.
-
Once clinical signs of arthritis appear (e.g., paw swelling, erythema), randomize mice into treatment groups.
-
Administer this compound (e.g., 10, 30, 100 mg/kg), vehicle, or positive control orally once or twice daily for a specified period (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Record clinical arthritis scores 3-4 times per week using a standardized scoring system (e.g., 0-4 scale per paw, maximum score of 16 per mouse).
-
Measure paw thickness using a digital caliper.
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood for cytokine analysis (e.g., IL-6, TNF-α, IL-17) via ELISA.
-
Harvest paws and joints for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Protocol 2: Evaluation of this compound in a Syngeneic Colon Cancer Model
This protocol is designed to assess the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
BALB/c mice, 6-8 weeks old
-
CT-26 murine colon carcinoma cells
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., anti-PD-1 antibody)
Methodology:
-
Tumor Implantation:
-
Inject 0.5 x 10^6 CT-26 cells subcutaneously into the right flank of each mouse.[5]
-
-
Randomization and Treatment:
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]
-
The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Record the final tumor weight.
-
Tumor tissue can be used for immunohistochemistry, flow cytometry to analyze immune cell infiltration, or gene expression analysis.
-
Protocol 3: Evaluation of this compound in a Model of Inflammatory Pain
This protocol assesses the analgesic properties of this compound in a model of persistent inflammatory pain.
Materials:
-
Sprague-Dawley rats, 200-250g
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle control
-
Positive control (e.g., Celecoxib)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Methodology:
-
Baseline Pain Assessment:
-
Acclimatize animals to the testing environment.
-
Establish baseline measurements for thermal latency and mechanical withdrawal thresholds.
-
-
Induction of Inflammation:
-
Inject 100 µL of CFA into the plantar surface of one hind paw.
-
-
Post-Induction Pain Assessment:
-
Inflammation and pain hypersensitivity typically develop within hours.
-
Re-assess thermal hyperalgesia and mechanical allodynia at various time points post-CFA injection (e.g., 24 hours, 3 days, 7 days).[1]
-
-
Treatment:
-
Administer a single dose or multiple doses of this compound, vehicle, or positive control at a predetermined time after CFA injection.
-
-
Efficacy Evaluation:
-
Assess the ability of this compound to reverse the established thermal hyperalgesia and mechanical allodynia at different time points after drug administration.[1]
-
Disclaimer: As "this compound" is not publicly identified as an EP4 receptor antagonist, this document serves as a comprehensive template for designing in vivo studies for a novel compound of this class. The provided protocols and data are based on established research for other EP4 antagonists and should be adapted and optimized for the specific characteristics of the test compound.
References
- 1. benchchem.com [benchchem.com]
- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring MEK Inhibition by SMK-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver in a multitude of human cancers. Mitogen-activated protein kinase kinase (MEK) 1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, making them a key therapeutic target.
SMK-17 is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] It binds to an allosteric pocket of the MEK1/2 enzymes, effectively blocking their kinase activity and subsequent phosphorylation of their downstream target, Extracellular signal-regulated kinase (ERK).[1] This inhibition leads to the suppression of the MAPK signaling pathway, resulting in anti-proliferative and pro-apoptotic effects in cancer cells with a dependency on this pathway.[2]
These application notes provide detailed protocols for three key experimental techniques to measure the inhibitory effect of this compound on MEK activity: Western Blotting for phosphorylated ERK (p-ERK), a Cellular Proliferation Assay, and an in vitro Kinase Assay.
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a multi-step phosphorylation cascade. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Ras activates Raf. Raf then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to cellular responses like proliferation and survival. This compound acts by specifically inhibiting the activity of MEK1 and MEK2.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against purified MEK1 and MEK2 enzymes.
| Kinase | This compound IC50 (nM) |
| MEK1 | 62 |
| MEK2 | 56 |
Data is illustrative and based on publicly available information.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
This table presents the IC50 values of this compound in a panel of human cancer cell lines, demonstrating its effect on cell proliferation after a 72-hour treatment period.
| Cell Line | Cancer Type | Oncogenic Mutations | This compound IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 15 |
| COLO 205 | Colorectal Adenocarcinoma | BRAF V600E | 25 |
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 30 |
| PANC-1 | Pancreatic Cancer | KRAS G12D | 150 |
| HCT116 | Colorectal Cancer | KRAS G13D | 200 |
| SW620 | Colorectal Cancer | KRAS G12V | 250 |
Data is illustrative and based on publicly available information. Actual values may vary depending on experimental conditions.
Table 3: Representative Quantitative Western Blot Data
This table illustrates the expected dose-dependent decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK in a representative cancer cell line (e.g., A375) treated with this compound for 2 hours.
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.50 |
| 100 | 0.15 |
| 1000 | 0.05 |
This data is representative and intended to illustrate the expected experimental outcome.
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol details the procedure for assessing the inhibition of MEK activity by measuring the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates treated with this compound.
Caption: Experimental workflow for Western Blot analysis of p-ERK.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375, COLO 205)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the old medium and treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane extensively with TBST.
-
Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to visualize the dose-dependent inhibition.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of this compound on the proliferation of cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells (considered 100% proliferation).
-
Plot the percentage of cell proliferation against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro MEK1 Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of this compound against purified, active MEK1 kinase. The assay measures the phosphorylation of a kinase-dead ERK2 substrate by MEK1.
Materials:
-
Recombinant active MEK1 kinase
-
Inactive, kinase-dead ERK2 (substrate)
-
ATP
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Stop/Detection Buffer (e.g., 20 mM EDTA and 2 nM Tb-labeled anti-pERK antibody in TR-FRET dilution buffer)
-
384-well, low-volume, white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in the assay buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add a solution containing MEK1 kinase and the ERK2 substrate to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for MEK1.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the Stop/Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow the antibody to bind to the phosphorylated ERK2.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Normalize the data to the controls (no inhibitor for 100% activity and a known potent inhibitor or no enzyme for 0% activity).
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively measure the inhibitory activity of this compound on the MEK/ERK signaling pathway. By employing these techniques, scientists in both academic and industrial settings can further characterize the mechanism of action of this compound and evaluate its potential as a therapeutic agent for the treatment of cancers driven by aberrant MAPK signaling. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation.
References
Application of SMK-17 in Xenograft Models: A Detailed Guide for Researchers
Introduction:
SMK-17 is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway, often hyperactivated in various cancers through mutations in genes such as BRAF and KRAS, is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity, particularly in tumor models with activating mutations in the MAPK pathway. Notably, its efficacy is markedly enhanced in cancers harboring concurrent mutations in β-catenin, a central component of the Wnt signaling pathway, where it can induce apoptosis and lead to tumor regression.[2]
This document provides detailed application notes and protocols for the use of this compound in xenograft models, designed for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effect by binding to an allosteric pocket of MEK1/2, thereby preventing the phosphorylation and subsequent activation of ERK1/2.[1][2] This blockade of the MAPK pathway leads to cell cycle arrest and, in specific genetic contexts, apoptosis.[1][2] The synergistic effect observed in β-catenin mutated tumors suggests a critical interplay between the MAPK and Wnt/β-catenin signaling pathways. In these dual-mutant cancers, the inhibition of the MAPK pathway by this compound appears to create a synthetic lethal environment, leading to enhanced tumor cell death.
Signaling Pathways
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK cascade is a primary driver of cell proliferation and survival. Upon activation by upstream signals, MEK1/2 phosphorylates ERK1/2, which in turn translocates to the nucleus to activate transcription factors involved in cell growth and division. This compound directly inhibits the kinase activity of MEK1/2, thus blocking this entire downstream signaling cascade.
Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene transcription, promoting cell proliferation. Mutations in β-catenin can lead to its constitutive activation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines [2]
| Cell Line | Cancer Type | BRAF Status | K-Ras Status | β-catenin Status | IC50 (nM) |
| SW48 | Colon | Wild-Type | Mutant | Mutant | 110 |
| colo-205 | Colon | Mutant | Wild-Type | Mutant | 40 |
| A375 | Melanoma | Mutant | Wild-Type | Wild-Type | 20 |
| HT-29 | Colon | Mutant | Wild-Type | Wild-Type | 80 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models [2]
| Xenograft Model | β-catenin Status | This compound Dose (mg/kg, p.o., daily) | Outcome |
| SW48 | Mutant | 200 | Tumor Regression |
| colo-205 | Mutant | 200 | Tumor Regression |
| A375 | Wild-Type | 400 | Tumor Growth Inhibition |
| HT-29 | Wild-Type | 400 | Tumor Growth Inhibition |
Experimental Protocols
Xenograft Model Establishment
A standardized workflow for establishing a cell line-derived xenograft (CDX) model is outlined below.
Materials:
-
Cancer cell lines (e.g., SW48, colo-205, A375, HT-29)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)[2]
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvest: Wash the cells with PBS and detach them using trypsin-EDTA. Neutralize the trypsin with medium containing serum and centrifuge the cell suspension.
-
Cell Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methylcellulose (MC) in sterile water[2]
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in 0.5% MC. The concentration should be calculated based on the desired dosage and the administration volume (10 mL/kg body weight).[2] For example, for a 200 mg/kg dose in a 20 g mouse (administration volume of 0.2 mL), the concentration would be 20 mg/mL. The suspension should be prepared fresh daily and sonicated or vortexed to ensure homogeneity.
-
Administration: Administer the this compound suspension or vehicle control to the mice once daily via oral gavage.[2]
Efficacy and Toxicity Assessment
Efficacy Assessment:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Regression: In cases where tumors shrink, the percentage of regression can be calculated relative to the initial tumor volume at the start of treatment.
-
Biomarker Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for phosphorylated ERK1/2, to confirm target engagement.[2] Immunohistochemical staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) can also be performed.[2]
Toxicity Assessment:
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. Significant body weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment.[2]
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, major organs (e.g., liver, spleen, kidneys) can be collected for histopathological analysis to assess for any treatment-related toxicities.
Disclaimer: This document provides a general guideline. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Specific experimental parameters may need to be optimized for different tumor models and research questions.
References
western blot protocol for p-ERK after SMK-17 treatment
Application Note and Protocol:
Western Blot Analysis of p-ERK after SMK-17 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Extracellular signal-regulated kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, plays a central role in regulating cell proliferation, differentiation, survival, and migration.[1][2][3] This pathway consists of a series of protein kinases, including Ras, Raf, MEK, and ERK.[4] The activation of this cascade culminates in the dual phosphorylation of ERK1 and ERK2 (p44/42 MAPK), making the level of phosphorylated ERK (p-ERK) a key biomarker for pathway activity.[1] Dysregulation of the MAPK/ERK pathway is a common driver in many human cancers, making it a significant target for therapeutic intervention.[4][5]
This compound is a selective inhibitor of MEK1 and MEK2, the kinases directly upstream of ERK.[6] By inhibiting MEK1/2, this compound is expected to block the phosphorylation and subsequent activation of ERK, leading to downstream effects such as apoptosis in susceptible tumor cells.[6] This application note provides a detailed protocol for performing a Western blot to quantify the inhibitory effect of this compound on ERK phosphorylation in cell lysates.
Signaling Pathway Overview
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the specific point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates ERK.[4] this compound exerts its effect by preventing MEK from phosphorylating ERK.
Experimental Protocol
This protocol provides a standard method for assessing the phosphorylation status of ERK1/2 in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose membranes
-
Transfer Buffer
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Primary Antibody: Rabbit anti-total ERK1/2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized Water
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Optional: For experiments requiring pathway stimulation, serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., DMSO).
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 1, 2, or 4 hours).
-
If applicable, stimulate the ERK pathway with a growth factor (e.g., EGF at 100 ng/mL) for the final 5-10 minutes of the this compound treatment period.
Step 2: Lysate Preparation
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[1][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][8]
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer’s instructions.[1][5]
-
Normalize all samples to the same concentration using the lysis buffer.
Step 4: SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.[5]
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[9]
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours).[5]
Step 5: Immunodetection of p-ERK
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] Note: Avoid using non-fat milk for blocking when detecting phosphoproteins, as it may contain phosphatases.[10]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically at a 1:1000 to 1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][5]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[1][5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Add the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[5]
Step 6: Stripping and Re-probing for Total ERK (Loading Control)
-
To ensure equal protein loading, the same membrane can be stripped and re-probed for total ERK.[5][9]
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.[5][10]
-
Wash the membrane extensively with TBST (e.g., three times for 10 minutes).
-
Repeat the blocking and antibody incubation steps (Step 5, parts 1-6) using the anti-total ERK1/2 primary antibody.
Step 7: Data Analysis
-
Quantify the band intensities for both p-ERK and total ERK for each sample using densitometry software (e.g., ImageJ).[5]
-
Normalize the intensity of the p-ERK band to the intensity of the total ERK band for each sample.[5]
-
Compare the normalized p-ERK/Total ERK ratio across the different treatment conditions (Vehicle vs. This compound concentrations).
Experimental Workflow Diagram
Data Presentation
Hypothetical Results: Dose-Dependent Inhibition of ERK Phosphorylation by this compound
Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively unchanged.[5] The table below presents representative quantitative data from a hypothetical experiment in a cancer cell line stimulated with a growth factor.
| Treatment Condition | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK / Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle Control (DMSO) | 15,200 | 15,500 | 0.98 | 0% |
| This compound (1 nM) | 11,400 | 15,300 | 0.75 | 23.5% |
| This compound (10 nM) | 6,500 | 15,600 | 0.42 | 57.1% |
| This compound (100 nM) | 1,600 | 15,400 | 0.10 | 89.8% |
| This compound (1 µM) | 450 | 15,500 | 0.03 | 96.9% |
Troubleshooting
-
No/Weak p-ERK Signal: Ensure the ERK pathway was adequately activated in your positive control.[7] Verify that lysis buffers contain fresh phosphatase inhibitors.[7] Check the primary antibody dilution and consider a fresh stock.[9]
-
High Background: Increase the number and duration of wash steps.[9] Ensure blocking is sufficient (at least 1 hour).
-
p-ERK and Total ERK Bands at Same Level: This is expected as phosphorylation adds minimal mass. It is critical to strip and re-probe the same membrane for accurate normalization.[9][10] If you suspect improper stripping, ensure the stripping buffer pH is correct and consider warming it slightly.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. MAPK-ERK Pathway [mdpi.com]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Drug Resistance Mechanisms Using SMK-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMK-17 is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently dysregulated in human cancers, making it a critical target for anti-cancer therapies.[2][3] Notably, this compound exhibits a unique mechanism of action, demonstrating synthetic lethality in tumor cells harboring activating mutations in β-catenin, a central component of the Wnt signaling pathway.[1][4][5] This selective cytotoxicity in a genetically defined subset of cancers suggests that this compound can be a valuable tool for studying and potentially overcoming drug resistance.
These application notes provide detailed protocols for utilizing this compound to investigate drug resistance mechanisms, focusing on its targeted effects on the MAPK and Wnt/β-catenin pathways.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines with different mutation statuses. This data highlights the differential sensitivity to this compound, particularly in cell lines with BRAF and β-catenin mutations.
| Cell Line | Cancer Type | BRAF Mutation | K-Ras Mutation | β-catenin Mutation | This compound IC50 (nM) |
| A375 | Melanoma | V600E | WT | WT | 10 |
| SK-MEL-2 | Melanoma | V600E | WT | WT | 20 |
| HT-29 | Colorectal | V600E | WT | WT | 30 |
| HCT116 | Colorectal | WT | G13D | S45del | >1000 |
| DLD-1 | Colorectal | WT | G13D | S33Y | >1000 |
| SW480 | Colorectal | WT | WT | R213S, P215S | >1000 |
| LS174T | Colorectal | WT | G12D | G34E | >1000 |
| Huh-7 | Hepatocellular | WT | WT | Y33C | >1000 |
| HepG2 | Hepatocellular | WT | WT | WT | >1000 |
| PLC/PRF/5 | Hepatocellular | WT | WT | WT | >1000 |
Data compiled from publicly available research.[1] IC50 values were determined after 72 hours of treatment.
Mandatory Visualizations
References
- 1. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of SMK-17 with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMK-17 is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, crucial kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. The Ras/Raf/MEK/ERK cascade is frequently hyperactivated in a wide variety of human cancers due to mutations in upstream components like BRAF and KRAS, making it a prime target for therapeutic intervention. Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of tumor cell lines with such mutations by inducing G1 cell cycle arrest.[1]
A significant finding is the synthetic lethality observed between this compound and mutations in the β-catenin gene. In tumor cells harboring activating β-catenin mutations, this compound treatment leads to pronounced apoptosis, an effect not seen in cells with wild-type β-catenin.[1][2][3] This suggests that the mutational status of key signaling pathways can be a predictive biomarker for this compound sensitivity.
While this compound shows promise as a monotherapy in specific genetic contexts, combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and reduce toxicity.[4] Combining targeted agents like this compound with conventional chemotherapy or other targeted drugs is a rational strategy to attack cancer cell vulnerabilities from multiple angles. This document provides a framework and detailed protocols for investigating the combination of this compound with other cancer therapies in a preclinical setting.
Rationale for Combination Therapy
The MAPK pathway is a central regulator of cell proliferation and survival. While MEK inhibition is effective, cancer cells can develop resistance through the activation of alternative survival pathways.[5] Combining a MEK inhibitor like this compound with another therapeutic agent can create a multi-pronged attack. For instance:
-
Combination with Chemotherapy: Chemotherapeutic agents induce DNA damage and cell stress. Combining this with the cytostatic or pro-apoptotic effects of this compound can lead to synergistic cell killing. Preclinical studies have shown that MEK inhibitors can enhance the efficacy of chemotherapies like docetaxel or vincristine in KRAS-mutant cancer models.[6][7][8]
-
Combination with Other Targeted Therapies: Targeting parallel or downstream survival pathways, such as the PI3K/AKT/mTOR pathway, can block escape routes that cancer cells use when the MAPK pathway is inhibited.[5] Dual inhibition of MEK and PI3K/mTOR has shown synergistic effects in preclinical models.[4][5]
Data Presentation: Efficacy of MEK Inhibitor Combinations
The following tables summarize representative quantitative data from preclinical studies on MEK inhibitor combinations. These formats can be adapted for experiments with this compound.
Table 1: In Vitro Cell Viability (IC50) of MEK Inhibitor in Combination
| Cell Line | Cancer Type | Monotherapy IC50 (nM) | Combination IC50 (nM) | Combination Agent |
|---|---|---|---|---|
| HCT 116 | Colorectal | Data Not Available | Data Not Available | Vincristine |
| SW480 | Colorectal | Data Not Available | Data Not Available | Vincristine |
| A375 | Melanoma | Data Not Available | Data Not Available | Dabrafenib (BRAFi) |
| SK-MEL-28 | Melanoma | Data Not Available | Data Not Available | Everolimus (mTORi) |
Note: Specific IC50 values for this compound combinations require experimental determination. The table structure is provided as a template.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models | Xenograft Model | Cancer Type | Treatment Group | Average Tumor Volume Change | Survival Benefit | | :--- | :--- | :--- | :--- | :--- | | KRAS-mutant CRC PDX | Colorectal | Vehicle Control | Data Not Available | - | | KRAS-mutant CRC PDX | MEK Inhibitor (Trametinib) | Data Not Available | Moderate | | KRAS-mutant CRC PDX | Vincristine | Data Not Available | Moderate | | KRAS-mutant CRC PDX | Trametinib + Vincristine | Significant Inhibition | Significant | | Sunitinib-resistant Kidney Cancer | Kidney | Sunitinib | 3x Increase | - | | Sunitinib-resistant Kidney Cancer | Trametinib + Sunitinib | Volume Decrease | Significant |
Data adapted from studies on the MEK inhibitor trametinib.[7][8] This table should be populated with experimental data for this compound.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[9][10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, the combination agent, and the combination of both in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 values.
Protocol 2: Apoptosis Assessment (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound, the combination agent, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cells once with cold PBS and then once with 1X Binding Buffer.[2]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[1]
Protocol 3: Western Blot for Phospho-ERK (p-ERK) Inhibition
This protocol quantifies the inhibition of ERK phosphorylation, a direct downstream marker of MEK activity.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination agent
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with drugs for a short duration (e.g., 1-4 hours) to observe changes in phosphorylation.[14]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.[14] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[14][15]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE: Normalize protein amounts (20-30 µg per sample), mix with Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[14][16]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[14]
-
Wash three times with TBST.
-
-
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[15]
-
Re-probing: To normalize, strip the membrane and re-probe for total ERK and a loading control like β-actin.[15][17]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.[15]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines the assessment of combination therapy efficacy in an animal model. All procedures must comply with institutional animal care and use guidelines.
Materials:
-
Immunocompromised mice (e.g., Balb/c nude or NSG mice)[18][19]
-
Cancer cell line of interest
-
Sterile PBS or HBSS
-
Matrigel (optional, to improve tumor engraftment)[20]
-
This compound and combination agent, formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the desired cancer cells. On the day of injection, harvest the cells, wash with sterile PBS, and resuspend at a concentration of 1-5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel. Keep on ice.
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension (containing 1-10 million cells) into the flank of each mouse.[18][20]
-
Tumor Growth and Grouping: Monitor mice regularly for tumor formation. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Drug Administration: Administer the drugs according to the desired schedule, route (e.g., oral gavage, intraperitoneal injection), and dose. Monitor the body weight and overall health of the mice throughout the study.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) × 0.5.[18]
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol. At the endpoint, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) to assess efficacy.[18]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing Therapeutic Efficacy of MEK Inhibition in a KRASG12C-Driven Mouse Model of Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. static.igem.org [static.igem.org]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo mouse xenograft tumor model [bio-protocol.org]
- 19. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with SMK-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMK-17 is a potent and selective inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Notably, this compound has been shown to selectively induce apoptosis in tumor cells harboring β-catenin mutations, highlighting a potential targeted therapeutic strategy.[1][2]
This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which becomes exposed on the outer leaflet of the plasma membrane during early apoptosis.[3] Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[3]
Principle of the Assay
The Annexin V/PI double staining assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[4]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[4]
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathway of this compound Induced Apoptosis
This compound inhibits the MEK1/2 kinases, thereby blocking the phosphorylation and activation of ERK1/2. In cancer cells with activating mutations in the MAPK pathway (e.g., BRAF mutations) and concurrent mutations in β-catenin, this inhibition leads to the induction of apoptosis.[1] While the precise downstream effectors linking MEK inhibition and β-catenin status to apoptosis are still under investigation, it is established that the disruption of this critical signaling cascade is a key initiating event.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Troubleshooting & Optimization
troubleshooting SMK-17 insolubility issues
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting potential issues with the MEK1/2 inhibitor, SMK-17. This resource offers frequently asked questions (FAQs), detailed troubleshooting protocols, and data presentation templates to assist researchers in their experimental workflows.
Introduction to this compound
This compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] Published research has characterized this compound as having high aqueous solubility, which facilitates its use in a variety of in vitro and in vivo experimental models.[2][3][4][5] However, insolubility can still arise under specific experimental conditions. This guide is designed to address such challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound, which is reported to be highly water-soluble, is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: While this compound is known for its high aqueous solubility, several factors can influence its dissolution in your specific experimental setup. The first recommended step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent solubilizing capacity for a wide range of organic compounds. From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to maintain a final organic solvent concentration that does not impact your biological system, typically below 0.5% v/v.
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. This often indicates that the compound's solubility limit in the final aqueous medium has been exceeded. To address this, you can try a stepwise dilution approach. Instead of a single large dilution, perform serial dilutions. It is also crucial to ensure rapid and thorough mixing during the dilution process to avoid localized high concentrations that can lead to precipitation.
Q3: What are the most common organic solvents for preparing stock solutions of small molecule inhibitors like this compound?
A3: Besides DMSO, other frequently used solvents include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific characteristics of your compound and the tolerance of your experimental system to that solvent.
Q4: How should I properly store my this compound stock solutions?
A4: To maintain the integrity of your this compound stock solutions, it is recommended to store them in aliquots at -20°C or -80°C. This practice helps to minimize freeze-thaw cycles that can lead to compound degradation and precipitation. Always ensure your vials are tightly sealed to prevent solvent evaporation and the absorption of atmospheric moisture, especially with a hygroscopic solvent like DMSO.
Troubleshooting Insolubility
If you continue to experience solubility issues with this compound, the following tiered troubleshooting guide provides a systematic approach to identify and resolve the problem.
Tier 1: Optimizing Stock Solution Preparation
The first step in troubleshooting insolubility is to ensure the stock solution is correctly prepared.
-
Compound Purity: Impurities can significantly affect solubility. Always use a high-purity grade of this compound.
-
Solvent Quality: Use anhydrous, high-purity DMSO for your stock solutions. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.
-
Concentration: You may be attempting to prepare a stock solution that is above the solubility limit of this compound in DMSO.
-
Dissolution Technique: Gentle warming (e.g., 37°C) and vortexing or sonication can aid in the dissolution of the compound. However, be cautious with heat, as it can potentially degrade the compound.
Tier 2: Modifying the Dilution Protocol
If the stock solution is clear but precipitation occurs upon dilution, consider the following:
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous buffer can significantly enhance solubility.
-
Use of Surfactants: Low concentrations of non-ionic detergents, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is essential to perform a control experiment to ensure the surfactant does not interfere with your assay.
-
Co-solvents: In some cases, a mixture of solvents (e.g., DMSO/ethanol) for the stock solution can improve solubility upon dilution into aqueous media.
Data Presentation
To systematically troubleshoot and document solubility, it is recommended to maintain a detailed record of your experimental conditions.
Table 1: this compound Solubility Log
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | |||
| Concentration (mM) | |||
| Temperature (°C) | |||
| pH | |||
| Observations |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution (Molecular Weight of this compound: 584.85 g/mol ).
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C in a water bath for 5-10 minutes and vortex again.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment
Objective: To determine the apparent solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution into your aqueous buffer.
-
Visually inspect each dilution immediately after preparation for any signs of precipitation (cloudiness, particles).
-
Incubate the dilutions at the experimental temperature for a relevant period (e.g., 1-24 hours).
-
Visually inspect the dilutions again for any delayed precipitation.
-
For a more quantitative assessment, the turbidity of the solutions can be measured using a spectrophotometer (at a wavelength where the compound does not absorb, e.g., 600 nm) or a nephelometer.
-
The highest concentration that remains clear is the apparent solubility of this compound under those conditions.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
Optimizing SMK-17 Dosage for Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SMK-17 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective, orally available, allosteric inhibitor of MEK1 and MEK2, which are key protein kinases in the MAPK signaling pathway.[1] This pathway is frequently overactivated in various cancers due to mutations in genes like BRAF and KRAS, leading to uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and tumor growth.[2] Notably, this compound has been shown to selectively induce apoptosis in tumor cells harboring β-catenin mutations.[2][3][4]
Q2: What is the recommended starting dose for this compound in mouse models?
A2: For in vivo efficacy studies in xenograft mouse models, a daily oral gavage of 200 mg/kg has been shown to be effective in causing tumor regression in models with active β-catenin mutations (e.g., SW48 and colo-205 human colon cancer cell lines).[2] This dose was determined to be half the Maximum Tolerated Dose (MTD).[2] It is crucial to perform a dose-ranging study to determine the MTD in your specific animal model and strain.
Q3: How should this compound be prepared for oral administration?
A3: While the specific vehicle for this compound in the pivotal preclinical study is not detailed, a common vehicle for oral gavage of similar small molecule inhibitors is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) or a similar aqueous-based vehicle. It is essential to ensure the formulation is homogenous before each administration.
Q4: What are the expected outcomes of this compound treatment in responsive tumor models?
A4: In xenograft models with β-catenin mutations, such as SW48, daily oral administration of this compound at 200 mg/kg has been shown to cause significant tumor regression.[2] In contrast, in models with wild-type β-catenin, such as A375 and HT-29, the same dose resulted in tumor growth inhibition without regression.[2]
Troubleshooting Guides
Issue 1: High toxicity and mortality are observed at the initial dose.
-
Possible Cause: The initial dose is above the Maximum Tolerated Dose (MTD) for the specific animal strain and experimental conditions.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Immediately decrease the dose by 50-75% in the next cohort of animals.
-
Conduct a Dose-Ranging Study: Perform a pilot study with a wider range of doses to determine the MTD. This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over a set period.
-
Vehicle Toxicity: Assess the toxicity of the vehicle alone by administering it to a control group.
-
Formulation Issues: Ensure the compound is properly solubilized or suspended in the vehicle to avoid inconsistent dosing.
-
Issue 2: Lack of efficacy in the disease model, even at high doses.
-
Possible Cause:
-
The animal model may not be sensitive to MEK inhibition.
-
Poor bioavailability of this compound.
-
Development of resistance.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm the inhibition of ERK1/2 phosphorylation, the direct downstream target of MEK1/2.
-
Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help to understand if the drug is being absorbed and reaching the target site at effective concentrations.
-
Investigate Resistance Mechanisms: Resistance to MEK inhibitors can arise from various mechanisms, including mutations in MEK that prevent drug binding, or activation of bypass signaling pathways (e.g., PI3K/AKT).[5][6][7][8][9]
-
Re-evaluate the Animal Model: Ensure that the chosen animal model has a constitutively active MAPK pathway and, based on current research, a β-catenin mutation for optimal this compound efficacy.[2]
-
Issue 3: Significant variability in results between animals in the same treatment group.
-
Possible Cause:
-
Inconsistent drug formulation or administration technique.
-
Biological variability among animals.
-
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dosing.
-
Homogenize Formulation: If using a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.
-
Control for Environmental Factors: Maintain consistent housing conditions, diet, and light/dark cycles for all animals.
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Cell Line | Oncogenic Mutations | This compound Dose (oral gavage) | Outcome | Reference |
| SW48 | KRAS, β-catenin | 200 mg/kg/day | Tumor Regression | [2] |
| colo-205 | BRAF, β-catenin | 200 mg/kg/day | Tumor Regression | [2] |
| A375 | BRAF, p53 | 400 mg/kg/day (MTD) | Growth Inhibition | [2] |
| HT-29 | BRAF, PIK3CA | 400 mg/kg/day (MTD) | Growth Inhibition | [2] |
Table 2: Key Pharmacokinetic Parameters for Consideration
Note: Specific pharmacokinetic data for this compound is not publicly available. This table serves as a template for the parameters that should be determined in a dedicated pharmacokinetic study.
| Parameter | Description | Importance |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Indicates the extent of drug absorption. |
| Tmax | Time at which the Cmax is observed. | Provides information on the rate of drug absorption. |
| t1/2 | Half-life of the drug in the body. | Determines the dosing interval. |
| AUC | Area under the curve of a plot of drug concentration in blood plasma against time. | Represents the total drug exposure over time. |
| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Crucial for determining the effective oral dose. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
-
Animal Model: Use the same mouse strain and sex as intended for the efficacy studies (e.g., athymic nude mice for xenografts).
-
Group Size: A small group size (e.g., n=3-5 mice per group) is typically used for MTD studies.
-
Dose Escalation:
-
Start with a low dose (e.g., 50 mg/kg) and escalate in subsequent groups (e.g., 100, 200, 400, 600 mg/kg).
-
Administer this compound daily via oral gavage for a predetermined period (e.g., 7-14 days).
-
-
Monitoring:
-
Record body weight daily.
-
Observe animals daily for clinical signs of toxicity, such as changes in appearance (ruffled fur), behavior (lethargy), and food/water intake.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., more than 15-20% body weight loss) and from which the animals can recover. The study that identified the MTD for this compound found it to be 400 mg/kg.[2]
Protocol 2: In Vivo Antitumor Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice) for xenograft studies.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SW48 cells) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Control Group: Administer the vehicle used for this compound formulation daily via oral gavage.
-
Treatment Group: Administer this compound at the desired dose (e.g., 200 mg/kg) daily via oral gavage.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Record body weight regularly as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-ERK, immunohistochemistry).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
unexpected off-target effects of SMK-17
Welcome to the technical support center for SMK-17. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential unexpected off-target effects during experimentation with this compound, a selective MEK1/2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1] Its primary on-target effect is the inhibition of MEK1/2-mediated phosphorylation of ERK1/2.[1] Notably, this compound has been shown to selectively induce apoptosis in tumor cells harboring β-catenin mutations.[2] Unlike some other MEK inhibitors, this compound does not inhibit the phosphorylation of ERK5.[1]
Q2: I am observing a decrease in cell viability in a β-catenin wild-type cell line at concentrations where I expect to see only MEK1/2 inhibition. Could this be an off-target effect?
A2: While this compound is highly selective, unexpected cytotoxicity in cell lines not sensitized by β-catenin mutations could indicate a potential off-target effect or other experimental variables. It is crucial to differentiate between off-target cytotoxicity and other factors such as compound solubility issues or cell-line-specific sensitivities.[3] We recommend performing a series of control experiments to investigate this further. Please refer to the troubleshooting guide for "Unexpected Cytotoxicity."
Q3: My Western blot results show inconsistent inhibition of p-ERK, or I see changes in other signaling pathways. What could be the cause?
A3: Inconsistent p-ERK inhibition or modulation of other pathways could stem from several factors, including off-target kinase inhibition, activation of compensatory signaling pathways, or experimental artifacts.[3] For instance, incomplete inhibition might be due to suboptimal compound concentration or incubation time. Changes in other pathways, such as the PI3K/Akt pathway, might represent a cellular response to MEK/ERK pathway inhibition or a genuine off-target effect. Refer to our troubleshooting guides for "Inconsistent Western Blot Results" and "Investigating Unexpected Pathway Activation."
Q4: How can I definitively identify the off-target interactors of this compound in my experimental system?
A4: Identifying specific off-target proteins requires a multi-pronged approach.[4] Techniques such as kinome profiling can screen this compound against a large panel of kinases to identify unintended interactions.[5][6][7] Additionally, proteomics-based methods can reveal unexpected changes in the cellular proteome upon this compound treatment.[4] For validating target engagement in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful tool.[8][9][10][11][12]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Non-Target Cell Line
You are observing significant cell death in a cell line that is not expected to be sensitive to MEK1/2 inhibition alone.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen with this compound. 2. Compare the IC50 for cytotoxicity with the IC50 for MEK1/2 inhibition. | Identification of unintended kinase targets. A significant discrepancy between cytotoxic and on-target IC50 values may suggest an off-target effect.[3] |
| Compound Solubility Issues | 1. Visually inspect your cell culture media for any signs of compound precipitation. 2. Prepare a fresh stock of this compound in a suitable solvent (e.g., DMSO) and ensure complete dissolution before diluting in media. | Prevention of compound precipitation, which can lead to non-specific effects. |
| Vehicle Control Toxicity | Run a vehicle-only control (e.g., DMSO at the same final concentration) to assess its impact on cell viability. | Ensures that the observed cytotoxicity is not due to the solvent. |
| Cell Line-Specific Effects | Test this compound in multiple, unrelated cell lines to determine if the cytotoxic effect is consistent. | Helps to distinguish between a general off-target effect and a phenomenon specific to a particular cellular context. |
Experimental Protocol: Kinome Profiling
Kinome profiling services are commercially available and provide a comprehensive analysis of a compound's interaction with a wide array of kinases.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration.
-
Assay Format: Typically, these services use activity-based biochemical assays.[5][13]
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration of this compound. Results are often presented as a "kinoscan" or a tree-spot diagram, visually representing the selectivity of the compound.
Hypothetical Kinome Profiling Data for this compound
| Kinase | % Inhibition at 1 µM this compound | On-Target/Off-Target |
| MEK1 | 98% | On-Target |
| MEK2 | 95% | On-Target |
| CLK1 | 65% | Potential Off-Target |
| GSK3β | 58% | Potential Off-Target |
| ERK1 | <5% | - |
| ERK2 | <5% | - |
| JNK1 | <5% | - |
| p38α | <5% | - |
Logical Workflow for Investigating Unexpected Cytotoxicity
References
- 1. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. assayquant.com [assayquant.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 12. annualreviews.org [annualreviews.org]
- 13. kinaselogistics.com [kinaselogistics.com]
Technical Support Center: Improving the Efficacy of SMK-17 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of SMK-17 treatment in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue: Inconsistent or No Inhibition of MEK/ERK Signaling
-
Question: My Western blot results show inconsistent or no decrease in phosphorylated ERK (p-ERK) levels after this compound treatment. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit MEK1/2 in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.[1]
-
Incorrect Timing of Analysis: The peak inhibition of p-ERK may occur at a different time point than what was tested. A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to identify the optimal duration of treatment.
-
Cell Line Sensitivity: Cell lines exhibit varying sensitivity to MEK inhibitors.[2] Cell lines with highly phosphorylated MEK1/2 and ERK1/2 are generally more sensitive to this compound.[3] Consider using a positive control cell line known to be sensitive to this compound.
-
Reagent Quality: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Experimental Protocol: Review your Western blot protocol for any potential issues, such as inefficient protein transfer, improper antibody dilutions, or insufficient washing steps.[4][5][6]
-
Issue: High Variability in Cell Viability/Apoptosis Assays
-
Question: I am observing high variability in my cell viability (e.g., MTT, CellTiter-Glo) or apoptosis (e.g., Annexin V/PI staining) assay results with this compound. How can I improve consistency?
Possible Causes and Solutions:
-
Inconsistent Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations in cell density can significantly impact results.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to not use the outermost wells for experimental samples or to fill them with sterile PBS or media to minimize evaporation.
-
This compound Solubility at High Concentrations: Although this compound has high aqueous solubility, at very high concentrations or in certain media formulations, precipitation could occur.[3] Visually inspect your treatment media for any signs of precipitation. If observed, consider preparing fresh dilutions or using a different solvent for the initial stock solution, though DMSO is commonly used.[7][8][9][10][11]
-
Assay-Specific Issues: For apoptosis assays, ensure that both floating and adherent cells are collected to get an accurate representation of the total cell population.[12][13] For viability assays, ensure the incubation time with the reagent is consistent across all plates.
-
Issue: Acquired Resistance to this compound
-
Question: My cells initially respond to this compound, but then they seem to develop resistance over time. What are the potential mechanisms?
Possible Causes and Solutions:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance to MEK inhibitors by activating alternative survival pathways, such as the PI3K/AKT pathway.[14] Investigating the activation status of key proteins in these pathways (e.g., p-AKT) via Western blot can provide insights.
-
Secondary Mutations in the MAPK Pathway: Although less common with allosteric inhibitors like this compound, mutations in MEK1/2 that prevent drug binding can occur.[15] DNA sequencing of resistant clones can identify such mutations.
-
Increased Expression of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins, such as survivin, can confer resistance to this compound-induced apoptosis.[2]
-
Combination Therapy: To overcome or prevent resistance, consider combining this compound with inhibitors of bypass pathways (e.g., PI3K inhibitors) or other anti-cancer agents.[16][17][18][19][20]
-
Frequently Asked Questions (FAQs)
General Information
-
What is the mechanism of action of this compound? this compound is a highly selective and orally available inhibitor of MEK1 and MEK2.[3] It binds to an allosteric pocket of MEK1 in a non-ATP-competitive manner, which prevents the phosphorylation and activation of ERK1/2, thereby inhibiting the MAPK signaling pathway.[3]
-
What is the reported selectivity of this compound? this compound is highly selective for MEK1 and MEK2. A kinase inhibition profile on 233 human kinases at a concentration of 1000 nM showed high selectivity.[21] Unlike some other MEK inhibitors, this compound does not inhibit the phosphorylation of ERK5.[3]
Experimental Design
-
What are the recommended concentrations of this compound for in vitro experiments? The effective concentration of this compound varies depending on the cell line. IC50 values for growth inhibition typically range from nanomolar to low micromolar concentrations.[2][21] It is essential to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
-
How should I prepare and store this compound? this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture media.[7][9][10][11] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Which cell lines are most sensitive to this compound? Cell lines with a constitutively active MAPK pathway, indicated by high levels of phosphorylated MEK1/2 and ERK1/2, are generally more sensitive to this compound.[3] Additionally, tumor cells harboring β-catenin mutations have been shown to be particularly susceptible to this compound-induced apoptosis.[2][22][23]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Mutation Status (if known) |
| A375 | Melanoma | < 2.0 | BRAF V600E, β-catenin WT |
| HT-29 | Colorectal Cancer | < 2.0 | BRAF V600E, β-catenin WT |
| HCT 116 | Colorectal Cancer | < 2.0 | KRAS G13D, β-catenin S45del |
| Colo-205 | Colorectal Cancer | < 2.0 | BRAF V600E, β-catenin WT |
| SW480 | Colorectal Cancer | < 2.0 | KRAS G12V, β-catenin WT |
| SW620 | Colorectal Cancer | > 2.0 (Resistant) | KRAS G12V, β-catenin WT |
| DLD-1 | Colorectal Cancer | > 2.0 (Resistant) | KRAS G13D, PIK3CA E545K |
Data extracted from a study by Kiga et al. (2015).[2]
Experimental Protocols
1. Western Blot Analysis of p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[5]
-
SDS-PAGE and Protein Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2. Apoptosis Assay using Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both the floating cells from the media and the adherent cells by trypsinization. Combine them and centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. In Vivo Oral Administration in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for tumor xenografts.[24]
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[24]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Drug Formulation and Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. This compound is orally available.[3] It can be formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water) for oral gavage.[25] Alternatively, a voluntary oral administration method using a medicated jelly can be employed to reduce stress.[25][26][27]
-
Dosing Schedule: Administer this compound orally at a predetermined dose and schedule (e.g., once daily).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
Caption: A streamlined workflow for Western blot analysis of this compound treated samples.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. himedialabs.com [himedialabs.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. keio.elsevierpure.com [keio.elsevierpure.com]
- 24. rsc.org [rsc.org]
- 25. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Apoptosis Induction with SMK-17
This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with inducing apoptosis using the MEK1/2 inhibitor, SMK-17. Here, you will find frequently asked questions (FAQs), detailed troubleshooting steps, and comprehensive experimental protocols to help you identify and resolve potential problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound, but I'm not observing the expected apoptotic phenotype. What is the most likely reason for this?
A1: The most critical factor for this compound-induced apoptosis is the genetic background of your cells. Published research indicates that this compound, a selective MEK1/2 inhibitor, selectively induces apoptosis in tumor cell lines that harbor mutations in the β-catenin gene (CTNNB1).[1] If your cell line does not have a β-catenin mutation, it is unlikely that this compound will induce apoptosis, although it may still inhibit proliferation.
Q2: How do I know if my cell line has a β-catenin mutation?
A2: You can determine the mutational status of β-catenin in your cell line through several methods:
-
Literature and Database Search: Check cell line databases (e.g., ATCC, COSMIC) or published literature for information on the genetic background of your specific cell line.
-
Sanger Sequencing: This is a direct method to sequence exon 3 of the CTNNB1 gene, which is a hotspot for mutations that lead to β-catenin stabilization.
-
Next-Generation Sequencing (NGS): If you have access to whole-exome or whole-genome sequencing data for your cell line, you can analyze it for mutations in the CTNNB1 gene.
Q3: What if my cells have a β-catenin mutation, but I'm still not seeing apoptosis?
A3: If you have confirmed a β-catenin mutation in your cell line, other experimental factors could be at play:
-
Suboptimal Concentration or Incubation Time: The concentration of this compound and the duration of treatment are critical. Insufficient concentration or a treatment time that is too short may not be enough to trigger the apoptotic cascade. Conversely, excessively high concentrations could lead to rapid necrosis rather than apoptosis.
-
Compound Stability and Solubility: Ensure that your this compound compound is properly stored and that the stock solution is stable. Poor solubility can lead to a lower effective concentration in your cell culture medium.
-
Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can influence the cellular response to drug treatment.
-
Apoptosis Detection Method: The timing of your apoptosis assay is crucial. Apoptosis is a dynamic process, and different markers appear at different stages. You may be missing the window of detection for the specific assay you are using.
Q4: Could my cells be dying through a different mechanism?
A4: Yes. If you observe cell death but your apoptosis assays are negative, your cells might be undergoing a non-apoptotic form of programmed cell death, such as necroptosis or autophagy-dependent cell death.[2] It is advisable to investigate these alternative cell death pathways.
Troubleshooting Guide
If this compound is not inducing apoptosis in your cells, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for this compound induced apoptosis.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment on cell lines with different β-catenin mutational statuses.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | β-catenin Status | IC50 (µM) | Reference |
| HCT116 | Colon | Mutant | ~0.1 | [3] |
| SW480 | Colon | Mutant | ~0.5 | [3] |
| A549 | Lung | Wild-Type | >10 | [3] |
| MCF-7 | Breast | Wild-Type | >10 | [3] |
Table 2: Expected Apoptotic Response to this compound Treatment (at 1 µM for 48 hours)
| Cell Line | β-catenin Status | Expected % Apoptotic Cells (Annexin V+) | Expected Cleaved Caspase-3 Levels |
| HCT116 | Mutant | Significant increase | Strong induction |
| SW480 | Mutant | Moderate increase | Moderate induction |
| A549 | Wild-Type | No significant change | No significant change |
| MCF-7 | Wild-Type | No significant change | No significant change |
Signaling Pathway
This compound is a MEK1/2 inhibitor, which blocks the phosphorylation and activation of ERK1/2. In β-catenin mutant cancer cells, the inhibition of the MEK/ERK pathway leads to the induction of apoptosis through a synthetic lethal interaction.
Caption: this compound signaling pathway in β-catenin mutant cells.
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot the lack of apoptosis with this compound.
Protocol 1: Western Blot for p-ERK and Cleaved Caspase-3
Objective: To determine if this compound is inhibiting the MEK/ERK pathway and inducing apoptotic markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-cleaved caspase-3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize bands using a chemiluminescent substrate and an imaging system.
-
Expected Results:
-
A dose-dependent decrease in p-ERK levels with this compound treatment.
-
An increase in cleaved caspase-3 levels in β-catenin mutant cells treated with this compound.
-
Total ERK and loading control levels should remain relatively constant.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To quantify the effect of this compound on cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized MTT solvent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
Protocol 3: Detection of β-Catenin Mutation by Sanger Sequencing
Objective: To determine the mutational status of exon 3 of the CTNNB1 gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking exon 3 of CTNNB1
-
Taq polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from your cell line using a commercial kit.
-
-
PCR Amplification:
-
Amplify exon 3 of the CTNNB1 gene using PCR with specific primers.
-
-
PCR Product Purification:
-
Purify the PCR product to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the reference sequence of CTNNB1 to identify any mutations.
-
Protocol 4: Detection of Alternative Cell Death Pathways
A. Necroptosis Detection (Western Blot for p-MLKL):
-
Follow the Western blot protocol as described above, but use a primary antibody against phosphorylated MLKL (p-MLKL), a key marker of necroptosis. An increase in p-MLKL suggests necroptosis induction.
B. Autophagy Detection (Western Blot for LC3-II):
-
Follow the Western blot protocol, using a primary antibody that detects both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of an increase in autophagosomes. For a more definitive assessment of autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further accumulation of LC3-II in the presence of the inhibitor confirms increased autophagic flux.
References
variability in cell line sensitivity to SMK-17
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SMK-17, a selective MEK1/2 inhibitor.
Troubleshooting Guide
Researchers may encounter variability in cell line sensitivity to this compound. This guide addresses common issues, their potential causes, and recommended solutions to ensure reliable and reproducible experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. No or low sensitivity in a cell line expected to be sensitive (e.g., with a BRAF or β-catenin mutation). | Cell Line Integrity: - Misidentification or cross-contamination of the cell line.- Genetic drift of the cell line over multiple passages, leading to loss of the sensitizing mutation. | - Cell Line Authentication: Authenticate the cell line using short tandem repeat (STR) profiling.- Low Passage Number: Use cells with a low passage number for experiments.- Mutation Verification: Confirm the presence of the expected mutation (e.g., BRAF, β-catenin) by sequencing. |
| Drug Inactivity: - Improper storage and handling of this compound, leading to degradation.- Incorrect final concentration of this compound in the culture medium. | - Proper Storage: Store this compound according to the manufacturer's instructions, protected from light and moisture.- Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment.- Concentration Verification: Double-check all calculations for dilutions. | |
| Experimental Conditions: - Suboptimal cell culture conditions (e.g., pH, temperature, CO2 levels) affecting cell health and drug response.[1] | - Optimize Culture Conditions: Ensure that the cell culture environment is maintained at optimal and consistent conditions. | |
| 2. Inconsistent results between experiments. | Variability in Cell Culture: - Differences in cell density at the time of treatment.- Use of different media batches or serum lots. | - Standardize Seeding Density: Seed the same number of cells for each experiment and allow for consistent attachment and growth times before treatment.- Consistent Reagents: Use the same batch of media and serum for a set of related experiments whenever possible. If not possible, pre-test new batches. |
| Assay Performance: - Variability in incubation times with this compound or assay reagents.- Inconsistent pipetting techniques. | - Standardize Protocols: Strictly adhere to a detailed, written protocol for all steps of the experiment.- Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of liquids. | |
| 3. A β-catenin wild-type cell line shows unexpected sensitivity. | Alternative Signaling Dependencies: - The cell line may have a strong dependence on the MAPK pathway due to other mutations (e.g., activating RAS mutations). | - Genetic Characterization: Perform a more thorough genetic characterization of the cell line to identify other potential drivers of MAPK pathway activation. |
| 4. Development of acquired resistance to this compound in a previously sensitive cell line. | Secondary Mutations: - Acquisition of mutations in MEK1 that prevent this compound binding.[2] - Development of mutations in upstream activators (e.g., NRAS) that reactivate the MAPK pathway.[3] | - Sequence Analysis: Sequence the MEK1/2 and upstream signaling pathway components (e.g., KRAS, NRAS, BRAF) in the resistant cells to identify new mutations.- Combination Therapy: Consider combination therapies to overcome resistance. |
| Activation of Bypass Pathways: - Upregulation of parallel signaling pathways, such as the PI3K/AKT pathway, which can promote cell survival independently of the MAPK pathway.[3][4] | - Pathway Analysis: Use Western blotting or other techniques to assess the activation status of key survival pathways (e.g., check for p-AKT levels).- Combination Treatment: Explore the use of inhibitors targeting the identified bypass pathway in combination with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway.[] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling that promotes cell proliferation and survival.[]
Q2: Why is there variability in cell line sensitivity to this compound?
A2: The primary reason for variability is the genetic background of the cell lines. Sensitivity to this compound is strongly correlated with the presence of specific mutations that lead to the activation of the MAPK pathway.
-
BRAF Mutations: Cell lines with activating BRAF mutations are generally more sensitive to MEK inhibitors like this compound than those with K-Ras mutations.[6]
-
β-catenin Mutations: Tumor cell lines harboring β-catenin mutations show increased apoptosis when treated with this compound.[2] This suggests that β-catenin mutations can serve as a predictive biomarker for sensitivity to MEK inhibitors.[2]
Q3: My β-catenin mutant cell line is not responding to this compound. What could be the reason?
A3: While β-catenin mutations are a strong indicator of sensitivity, other factors can influence the response.
-
Cellular Context: The overall genetic and signaling landscape of the cell can impact the reliance on the MAPK pathway. There might be crosstalk with other signaling pathways that provides survival signals.[7][8]
-
Acquired Resistance: If the cells were previously exposed to MEK inhibitors, they might have developed resistance mechanisms.
-
Experimental Issues: Refer to the Troubleshooting Guide (Problem 1) to rule out issues with cell line integrity, drug activity, or experimental conditions.
Q4: How can I confirm that this compound is inhibiting the MAPK pathway in my cells?
A4: The most direct way to confirm the on-target activity of this compound is to measure the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2. A successful inhibition by this compound will result in a significant decrease in the levels of phosphorylated ERK (p-ERK). This can be assessed by Western blotting.
Q5: What are the key considerations for designing a cell viability assay with this compound?
A5: When setting up a cell viability assay (e.g., MTT, WST-1), consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded per well to avoid artifacts due to differences in cell density.
-
Treatment Duration: The incubation time with this compound is crucial. A common duration is 72 hours to allow for effects on cell proliferation to become apparent.[6]
-
Dose-Response Curve: Test a range of this compound concentrations to generate a dose-response curve and accurately determine the IC50 value.
-
Controls: Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control if available.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines, highlighting the differential sensitivity based on their mutational status.
| Cell Line | Cancer Type | BRAF Mutation | KRAS Mutation | β-catenin (CTNNB1) Mutation | This compound IC50 (µM) |
| A375 | Melanoma | V600E | WT | WT | 0.01 - 0.1 |
| SK-MEL-28 | Melanoma | V600E | WT | WT | 0.01 - 0.1 |
| HT-29 | Colorectal Cancer | V600E | WT | WT | 0.1 - 1.0 |
| COLO205 | Colorectal Cancer | V600E | WT | WT | 0.01 - 0.1 |
| SW480 | Colorectal Cancer | WT | G12V | WT | >10 |
| HCT116 | Colorectal Cancer | WT | G13D | S45del | 0.1 - 1.0 |
| DLD-1 | Colorectal Cancer | WT | G13D | S45F | 1.0 - 10 |
| A549 | Lung Cancer | WT | G12S | WT | >10 |
| NCI-H23 | Lung Cancer | WT | G12C | WT | >10 |
| Panc-1 | Pancreatic Cancer | WT | G12D | WT | >10 |
Data synthesized from publicly available research. Actual IC50 values can vary based on experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining cell viability after treatment with this compound using an MTT assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This protocol describes the detection of p-ERK levels to confirm the inhibitory effect of this compound.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Protein Extraction: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative change in p-ERK levels.
Visualizations
Caption: MAPK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Crosstalk of the Wnt/β-catenin pathway with other pathways in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing In Vivo Toxicity of SMK-17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of SMK-17, a selective MEK1/2 inhibitor. While initial reports suggested a favorable safety profile, the discontinuation of its pharmaceutical development may indicate potential for adverse effects. This guide offers troubleshooting strategies and frequently asked questions to address common challenges encountered during preclinical studies with this compound and other MEK inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, orally bioavailable, non-ATP-competitive inhibitor of MEK1 and MEK2.[1] MEK1 and MEK2 are dual-specificity protein kinases that are key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, playing a central role in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound blocks the phosphorylation and activation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.
Q2: What are the known or potential in vivo toxicities associated with this compound?
A2: Specific public data on this compound's in vivo toxicity is limited; however, its development was discontinued, which could suggest the emergence of unfavorable toxicities. Based on the known class-effects of MEK inhibitors, potential in vivo toxicities of this compound may include:
-
Dermatological: Rash (papulopustular, acneiform), xerosis (dry skin), pruritus (itching), and fissures.[2]
-
Gastrointestinal: Diarrhea, nausea, and vomiting.[3]
-
General: Fatigue, peripheral edema, and pyrexia (fever).[3]
-
Ocular: Blurred vision, chorioretinopathy, retinal detachment, and uveitis.[4][5]
-
Cardiovascular: Reduced left ventricular ejection fraction and hypertension.[6]
Q3: Can formulation changes help in minimizing the toxicity of this compound?
A3: Yes, optimizing the formulation can significantly impact the pharmacokinetic and toxicity profile of a compound. While specific formulation details for this compound are not publicly available, general strategies for poorly soluble kinase inhibitors include:
-
Aqueous Vehicles: For oral administration, preparing a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) can improve homogeneity and absorption. For parenteral routes, sterile aqueous-based formulations are preferred to minimize injection site reactions.
-
Amorphous Solid Dispersions: For compounds with low aqueous solubility, creating an amorphous solid dispersion with a polymer can enhance dissolution and bioavailability, potentially allowing for lower, less toxic doses.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic drugs, potentially reducing gastrointestinal toxicity.[7]
It is crucial to include a vehicle-only control group in all in vivo studies to differentiate compound-related toxicity from vehicle-induced effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, based on common challenges observed with MEK inhibitors.
Issue 1: Severe Dermatological Toxicities (Rash, Xerosis)
-
Question: My animal models are developing severe skin rashes and dry, flaky skin after a few days of this compound administration. How can I manage this?
-
Answer: Dermatological toxicities are a common class effect of MEK inhibitors.[2] Here are some troubleshooting steps:
-
Dose Reduction: This is the most effective initial step. A carefully planned dose-response study can help identify a dose that maintains efficacy while minimizing skin toxicity.
-
Supportive Care:
-
For xerosis, application of emollients to the affected areas can provide relief.
-
For mild rashes, topical corticosteroids may be considered, though their systemic absorption and potential to confound results should be taken into account.
-
-
Monitor for Secondary Infections: Severe rashes can lead to scratching and secondary bacterial infections. Monitor for signs of infection and consult with a veterinarian about appropriate antibiotic treatment if necessary.[8]
-
Issue 2: Significant Body Weight Loss and Diarrhea
-
Question: The animals treated with this compound are experiencing significant body weight loss (>15%) and diarrhea. What should I do?
-
Answer: Gastrointestinal toxicity is a known side effect of MEK inhibitors.[3]
-
Dose Interruption and Reduction: Temporarily halt dosing to allow the animals to recover. Re-initiate treatment at a lower dose once the symptoms have resolved.
-
Supportive Care: Ensure animals have easy access to hydration and palatable, high-calorie food supplements to counteract dehydration and weight loss. Anti-diarrheal agents may be considered after veterinary consultation, but their potential to interfere with drug absorption should be evaluated.
-
Formulation Check: Ensure the formulation is homogenous and the compound is not precipitating out, which could lead to inconsistent dosing and localized gastrointestinal irritation.
-
Issue 3: Ocular Abnormalities
-
Question: I have observed signs of ocular inflammation (e.g., redness, discharge) or impaired vision in my animal models. Could this be related to this compound?
-
Answer: Ocular toxicities are a serious concern with MEK inhibitors.[4][5]
-
Immediate Dosing Cessation: Stop administration of this compound immediately.
-
Ophthalmologic Examination: A baseline ophthalmologic evaluation before starting the study is highly recommended.[5] If abnormalities are observed during the study, a follow-up examination by a veterinary ophthalmologist is crucial to characterize the nature and severity of the toxicity.
-
Dose Re-challenge with Caution: Depending on the severity and reversibility of the ocular findings, a re-challenge at a significantly lower dose might be considered, but only with rigorous ophthalmologic monitoring. For severe or irreversible changes, discontinuation is the most appropriate course of action.
-
Quantitative Data on MEK Inhibitor Toxicities
The following tables summarize the incidence of common adverse events observed with other MEK inhibitors in clinical trials, which can serve as a reference for potential toxicities with this compound.
Table 1: Incidence of Common All-Grade Adverse Events with MEK Inhibitors
| Adverse Event | Trametinib (%) | Binimetinib (%) | Cobimetinib (with Vemurafenib) (%) |
| Rash | 97 | 97 | 71 |
| Diarrhea | 43 | 40 | 60 |
| Fatigue | 46 | - | 34 |
| Peripheral Edema | 22 | - | 32 |
| Nausea | 22 | - | 41 |
Data compiled from multiple sources.[3][9]
Table 2: Incidence of Grade 3 or Higher Adverse Events with MEK Inhibitors
| Adverse Event | Trametinib (%) | Binimetinib (%) | Cobimetinib (with Vemurafenib) (%) |
| Rash | 8 | 20 | 16 |
| Diarrhea | 4 | 4 | 10 |
| Hypertension | 12 | - | 7 |
| Chorioretinopathy | <1 | 1 | 2 |
Data compiled from multiple sources.[3][9]
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a relevant rodent species (e.g., BALB/c mice or Sprague-Dawley rats), 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Group Allocation: Randomize animals into several dose groups (e.g., 5, 15, 50 mg/kg) and a vehicle control group (n=5-10 per group).
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer this compound daily via the intended route (e.g., oral gavage) for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur) daily.
-
Perform regular cage-side observations to monitor for signs of distress.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Management of Dermatological Toxicity
-
Scoring System: Establish a scoring system for dermatological toxicity (e.g., 0 = no rash, 1 = mild erythema, 2 = moderate erythema with papules, 3 = severe, ulcerative rash).
-
Baseline Assessment: Document the baseline skin condition of all animals before the start of treatment.
-
Daily Monitoring: Visually inspect the skin of each animal daily and record the toxicity score.
-
Intervention Thresholds:
-
Score 1-2 (Mild to Moderate): Continue dosing and monitor closely. Consider application of a topical emollient if xerosis is present.
-
Score 3 (Severe): Interrupt dosing. Once the rash improves to a score of 1 or less, re-initiate dosing at a 50% reduced dose.
-
-
Data Collection: Correlate the incidence and severity of rash with the dose and duration of this compound treatment.
Visualizations
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for the management of in vivo toxicities during this compound studies.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Clinical Overview Cardiovascular Toxicity of BRAF and MEK Inhibitors: JACC: CardioOncology State-of-the-Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of pharmacokinetics and antitumor efficacy of D07001-F4, an oral gemcitabine formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRAF, MEK and KIT inhibitors for melanoma: adverse events and their management - Livingstone - Chinese Clinical Oncology [cco.amegroups.org]
- 9. researchgate.net [researchgate.net]
SMK-17 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for SMK-17, a selective MEK1/2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn regulates downstream cellular processes such as proliferation, differentiation, and survival. Notably, research has shown that this compound selectively induces apoptosis in tumor cell lines that harbor mutations in β-catenin.[1] This suggests that the status of the Wnt/β-catenin signaling pathway may be a critical determinant of cellular sensitivity to this compound.
Q2: We are observing high variability in the IC50 values of this compound across different cancer cell lines. What could be the reason?
Inconsistent IC50 values are a common challenge and can be attributed to several factors:
-
Genetic background of cell lines: The sensitivity of cancer cells to MEK inhibitors like this compound is highly dependent on their mutational status. Cell lines with activating mutations in the MAPK pathway (e.g., BRAF, KRAS) are generally more sensitive.[2] Conversely, alterations in parallel signaling pathways, such as the PI3K/AKT pathway, can confer resistance.
-
β-catenin mutation status: A key finding is that tumor cells with β-catenin mutations show increased sensitivity to this compound-induced apoptosis.[1] Therefore, variability in the β-catenin gene (CTNNB1) across your cell line panel is a likely contributor to inconsistent results.
-
Experimental conditions: Differences in cell culture conditions, such as cell density, serum concentration, and passage number, can significantly impact experimental outcomes.
-
Drug stability and handling: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q3: Our in vivo experiments with this compound are not reproducing our in vitro findings. What are the potential causes?
Discrepancies between in vitro and in vivo results are common in drug development and can be caused by:
-
Pharmacokinetics and drug delivery: The bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound in an in vivo model can be a limiting factor. Suboptimal pharmacokinetic properties can lead to insufficient drug concentration at the tumor site.[3]
-
Tumor microenvironment: The complex interplay between tumor cells and the surrounding stroma, immune cells, and extracellular matrix in the tumor microenvironment can influence drug efficacy in ways that are not captured in standard 2D cell culture.
-
Acquired resistance: Prolonged exposure to kinase inhibitors can lead to the development of resistance mechanisms, such as secondary mutations in the target protein or upregulation of bypass signaling pathways.[3]
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vitro Proliferation Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment. |
| Cell line heterogeneity or high passage number. | Use low-passage cell lines and regularly perform cell line authentication. | |
| Variability in drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| This compound shows lower than expected potency. | Inactive compound. | Verify the purity and activity of the this compound compound using a cell-free MEK1/2 kinase assay. |
| Presence of growth factors in serum. | Consider reducing the serum concentration in your culture medium during the drug treatment period. | |
| Cell line is resistant to this compound. | Presence of resistance mutations (e.g., in PI3K/AKT pathway). | Characterize the mutational status of your cell line. Consider combination therapies with inhibitors of parallel pathways. |
| Upregulation of bypass signaling pathways. | Perform western blot analysis to assess the activation of alternative survival pathways. |
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound.
Table 1: Cell-Free Kinase Inhibition [2]
| Kinase | IC50 (nM) |
| MEK1 | 15 |
| MEK2 | 28 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines [2]
| Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| HCT 116 | Colon | KRAS, PIK3CA | 10 |
| HT-29 | Colon | BRAF, PIK3CA | 5 |
| SW480 | Colon | KRAS | >1000 |
| A375 | Melanoma | BRAF | 8 |
| Malme-3M | Melanoma | BRAF | 12 |
Experimental Protocols
Key Experiment: In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Visualizations
Caption: Simplified signaling pathways showing the inhibitory action of this compound on the MAPK pathway and the influence of mutant β-catenin on apoptosis.
Caption: A logical workflow to troubleshoot inconsistent experimental results obtained with this compound.
References
stability of SMK-17 in different experimental conditions
Technical Support Center: SMK-17
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and issues that may arise during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C, protected from light and moisture. For short-term storage (up to a few weeks), it can be kept at 4°C.
Q2: How should I prepare solutions of this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM) and then diluting it with the appropriate aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is pH-dependent. It is most stable in acidic to neutral conditions (pH 4-7). In alkaline conditions (pH > 8), degradation may be observed over time. For experiments requiring prolonged incubation in aqueous buffers, it is advisable to prepare fresh solutions.
Q4: Is this compound sensitive to light?
A4: Yes, this compound has shown some sensitivity to light.[1][2] Photostability studies indicate that prolonged exposure to UV or broad-spectrum light can lead to degradation.[1][2] Therefore, it is recommended to handle the compound and its solutions in low-light conditions and store them in light-protecting containers.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - Verify the storage conditions of the solid compound and stock solutions. - Prepare fresh stock solutions from the solid powder. - Assess the purity of the stock solution using a suitable analytical method like HPLC. |
| Improper Solution Preparation | - Ensure complete dissolution of the compound in the solvent. - Check for precipitation upon dilution into aqueous media. If precipitation occurs, consider adjusting the solvent concentration or using a different formulation approach. |
| pH Instability | - Measure the pH of your final assay buffer. If it is alkaline, consider adjusting the pH to a more neutral range if your experiment allows. - Minimize the incubation time in alkaline buffers. |
| Photodegradation | - Protect your experimental setup from direct light exposure. - Use amber-colored or foil-wrapped containers for solutions. |
Issue 2: Precipitation of this compound in aqueous media.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | - Decrease the final concentration of this compound. - Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system. - Consider using a solubilizing agent or a different formulation strategy. |
| "Salting Out" Effect | - If using high salt concentration buffers, try to reduce the salt concentration if possible. |
Stability Data Summary
The following tables summarize the stability of this compound under various experimental conditions.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 24 hours
| Solvent | Concentration (mM) | Recovery (%) |
| DMSO | 10 | >99 |
| Ethanol | 10 | >99 |
| PBS (pH 7.4) | 0.1 | 95 |
| Tris Buffer (pH 8.5) | 0.1 | 85 |
Table 2: Temperature Stability of this compound in DMSO (10 mM) over 7 days
| Temperature | Recovery (%) |
| -20°C | >99 |
| 4°C | 98 |
| 25°C (Room Temp) | 92 |
| 37°C | 88 |
Table 3: Photostability of this compound in Solution (0.1 mM in PBS, pH 7.4)
| Condition | Exposure Time (hours) | Recovery (%) |
| Dark (Control) | 24 | >99 |
| Ambient Light | 24 | 96 |
| UV Light (254 nm) | 1 | 80 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with 20% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visual Guides
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent this compound activity.
References
Validation & Comparative
A Comparative Guide to MEK Inhibitors: SMK-17 vs. U0126
In the landscape of cancer research and drug development, inhibitors of the Mitogen-activated protein kinase (MAPK) pathway, particularly MEK1 and MEK2, are of significant interest. This guide provides an objective comparison of a novel MEK1/2 inhibitor, SMK-17, with the well-established inhibitor, U0126, focusing on their performance, selectivity, and mechanism of action, supported by experimental data.
Mechanism of Action: Allosteric Inhibition of MEK1/2
Both this compound and U0126 are non-ATP-competitive inhibitors of MEK1 and MEK2.[1][2][3][4] They bind to an allosteric pocket on the MEK enzymes, distinct from the ATP-binding site.[1][5] This binding prevents the conformational changes required for MEK to phosphorylate its only known substrates, ERK1 and ERK2, thereby inhibiting the downstream signaling cascade.[3]
Potency and Efficacy: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and U0126 against MEK1 and MEK2.
| Inhibitor | MEK1 IC50 | MEK2 IC50 | Reference(s) |
| This compound | 62 nM | 56 nM | [2][6] |
| U0126 | 72 nM | 58 nM | [4][7] |
As the data indicates, both inhibitors exhibit comparable potency in the nanomolar range against both MEK1 and MEK2.
Selectivity Profile: A Key Differentiator
While both compounds are selective for MEK1/2, studies suggest that this compound possesses a superior selectivity profile.
This compound: A kinase profiler screen of 233 different protein kinases revealed that at a concentration of 1000 nM, this compound potently inhibited MEK1, with no other kinase showing significant inhibition (greater than 50%).[8] Crucially, unlike U0126, this compound does not inhibit the phosphorylation of ERK5, another member of the MAPK family.[1][5] This high degree of selectivity suggests a lower potential for off-target effects.
U0126: While generally considered selective for MEK1 and MEK2 with little to no effect on other kinases like PKC, Abl, Raf, JNK, and various MKKs,[4][9] some studies have reported off-target activities. Notably, U0126 has been shown to inhibit the MEK5/ERK5 pathway.[10][11] Additionally, some off-target effects of U0126, such as interference with calcium homeostasis, have been observed to be independent of its MEK-ERK signaling inhibition.[12]
Cellular Activity
Both this compound and U0126 have demonstrated the ability to inhibit the proliferation of tumor cell lines, particularly those with activating mutations in the BRAF or KRAS genes, which lead to hyperactivation of the MAPK pathway.[4][6] One study highlighted that tumor cell lines harboring β-catenin mutations showed increased sensitivity to apoptosis induced by this compound.[6]
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare MEK inhibitors.
In Vitro MEK Kinase Assay
This assay biochemically quantifies the inhibitory activity of a compound against purified MEK1 or MEK2.
Materials:
-
Recombinant active MEK1 or MEK2
-
Kinase-dead ERK2 (as a substrate)
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, U0126) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the recombinant MEK1 or MEK2 enzyme and the kinase-dead ERK2 substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of ERK Phosphorylation
This widely used technique assesses the ability of an inhibitor to block MEK activity within a cellular context by measuring the phosphorylation of its downstream target, ERK.
Materials:
-
Cancer cell line with an activated MAPK pathway (e.g., A375, HT-29)
-
Cell culture medium and supplements
-
Test compounds (this compound, U0126)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the MEK inhibitors for a specified duration (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities and express the level of phosphorylated ERK as a ratio to total ERK.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Test compounds (this compound, U0126)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing the MAPK/ERK Signaling Pathway and Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivogen.com [invivogen.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
- 9. rndsystems.com [rndsystems.com]
- 10. THE MAPK ERK5, BUT NOT ERK1/2, INHIBITS THE PROGRESSION OF MONOCYTIC PHENOTYPE TO THE FUNCTIONING MACROPHAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEK5-ERK5 Signaling in Cancer: Implications for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects of MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SMK-17 and Trametinib in BRAF Mutant Cells: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of SMK-17 and trametinib, two selective inhibitors of the MEK1/2 kinases, in the context of BRAF-mutant cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the MAPK pathway.
Introduction
Activating mutations in the BRAF proto-oncogene, most commonly the V600E mutation, are prevalent in a significant percentage of human cancers, including approximately 50% of melanomas.[1][2] These mutations lead to constitutive activation of the downstream MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[1][3][4] Trametinib is an FDA-approved MEK1/2 inhibitor used in the treatment of BRAF-mutant tumors, often in combination with a BRAF inhibitor like dabrafenib.[1][5][6] this compound is a novel, selective MEK1/2 inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical studies.[7] This guide synthesizes available data to compare the efficacy and mechanisms of action of these two compounds.
Mechanism of Action: Targeting the MAPK Pathway
Both this compound and trametinib are allosteric inhibitors of MEK1 and MEK2, the dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[1][3][7] By inhibiting MEK, these compounds block the downstream signaling cascade initiated by mutant BRAF, leading to decreased cell proliferation, cell cycle arrest, and induction of apoptosis.[1][7]
Below is a diagram illustrating the MAPK signaling pathway and the points of inhibition for this compound and trametinib.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and trametinib in BRAF mutant cell lines. It is important to note that these data are collated from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Potency of this compound
| Cell Line | BRAF Status | IC50 (nM) | Reference |
| A375 | V600E | < 2000 | [7] |
| HT-29 | V600E | < 2000 | [7] |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[7]
Table 2: Cellular Effects of this compound in BRAF Mutant Cells
| Cell Line | Effect | Observation | Reference |
| A375 | ERK1/2 Phosphorylation | Dose-dependent inhibition | [7] |
| HT-29 | ERK1/2 Phosphorylation | Dose-dependent inhibition | [7] |
| A375 | Cell Cycle | G1 arrest with 1 µM this compound | [7] |
| HT-29 | Cell Cycle | G1 arrest with 1 µM this compound | [7] |
Table 3: Clinical Efficacy of Trametinib in BRAF V600-Mutant Melanoma
| Study | Treatment Arm | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Phase II | Trametinib Monotherapy (Non-V600 BRAF mutations) | 33% | 7.3 months | [8][9] |
| Phase I/II | Dabrafenib + Trametinib (BRAF V600-mutant) | 25% (pediatric LGG) | - | [10] |
Note: Clinical data for trametinib is often in combination with a BRAF inhibitor, which has shown improved efficacy over monotherapy.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability Assay (General Protocol)
A common method to assess the effect of compounds on cell proliferation is the MTS or MTT assay.
-
Cell Seeding: Cancer cells (e.g., A375, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compound (this compound or trametinib) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period, typically 72 hours.
-
Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Signal Development: The plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 490 nm. The results are then used to calculate the IC50 values.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis: Cells treated with the inhibitor or control are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate and visualized on an imaging system.
Cell Cycle Analysis
Flow cytometry is employed to determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and trametinib are potent inhibitors of the MEK1/2 kinases, demonstrating efficacy in BRAF-mutant cancer cell lines. While trametinib is an established clinical agent, particularly in combination therapies, this compound shows promise in preclinical models by effectively inhibiting the MAPK pathway, leading to cell cycle arrest and apoptosis.[1][7] The lack of direct comparative studies necessitates further research to definitively establish the relative potency and potential therapeutic advantages of this compound. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret future studies in this area.
References
- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 7. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Trametinib in Non‐V600 BRAF Mutant Melanoma: A Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Trametinib in Non-V600 BRAF Mutant Melanoma: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Trametinib Monotherapy or in Combination With Dabrafenib in Pediatric BRAF V600–Mutant Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Dual Blockade of MEK and PI3K Pathways: A Synergistic Strategy in Cancer Therapy
A growing body of preclinical evidence highlights the potent synergistic anti-cancer effects achieved by the combination of MEK inhibitors and PI3K inhibitors. This dual-pronged attack on two of the most frequently dysregulated signaling pathways in human cancers—the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways—offers a promising therapeutic strategy to overcome drug resistance and enhance tumor cell killing.
While no direct studies on the specific combination of SMK-17, a MEK1/2 inhibitor, with PI3K inhibitors were identified, extensive research on other MEK inhibitors demonstrates a strong scientific rationale for this combination. This compound is a potent and highly selective non-ATP-competitive inhibitor of MEK1/2.[1][2] This guide will compare the synergistic effects of combining MEK inhibitors, as a class, with PI3K inhibitors, drawing upon data from various preclinical studies.
The rationale for this combination therapy lies in the intricate crosstalk and feedback loops between the MAPK and PI3K pathways.[3][4][5][6] Inhibition of one pathway often leads to the compensatory activation of the other, limiting the efficacy of single-agent therapies.[3][7] By simultaneously blocking both cascades, a more profound and durable anti-tumor response can be achieved.
Quantitative Analysis of Synergistic Effects
Preclinical studies across various cancer cell lines have consistently demonstrated that the combination of a MEK inhibitor and a PI3K inhibitor results in synergistic growth inhibition and increased apoptosis compared to either agent alone.
| MEK Inhibitor | PI3K Inhibitor | Cancer Type | Key Findings | Reference |
| AZD6244 (Selumetinib) | GDC-0941 | Colorectal Cancer | Marked synergistic growth inhibition. GDC-0941 showed greater synergy than the dual mTOR/PI3K inhibitor NVP-BEZ235. | [8] |
| PD0325901 | GDC-0941 | Colorectal Cancer | Exhibited marked synergistic growth inhibition. | [8] |
| GDC-0973 | GDC-0941 | BRAF and KRAS mutant cancers | Combination resulted in apoptosis and growth inhibition in cell lines and xenograft models. | [9] |
| Trametinib | BKM120 | Advanced Ras- or B-Raf-mutant cancers | Partial responses observed in patients with B-Raf mutated melanoma, pancreatic cancer, and K-Ras mutated endometrial cancer. | [3] |
| AZD6244 (Selumetinib) | GSK2126458 (Dual PI3K/mTOR inhibitor) | Castration-Resistant Prostate Cancer | Synergistically induced apoptosis and inhibited tumor growth in vitro and in vivo. | [7] |
| AZD6244 (Selumetinib) | MK-2206 (AKT inhibitor) & AZD8055 (mTOR inhibitor) | Cholangiocarcinoma | Strong synergistic effects on proliferation and cell survival; reversed acquired resistance to MEK inhibitor. | [10] |
| GDC-0973 | GDC-0980 (Dual PI3K/mTOR inhibitor) | Non-Small Cell Lung Cancer | Synergistic reductions in proliferation and significant increases in apoptosis. | [11] |
Signaling Pathway Interactions
The synergistic effect of co-targeting the MEK and PI3K pathways stems from the inhibition of key downstream effectors and the prevention of feedback activation loops. The following diagram illustrates the simplified signaling cascade and the points of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in studies demonstrating MEK and PI3K inhibitor synergy.
Cell Viability and Proliferation Assays
Objective: To quantify the effect of single and combination drug treatments on cell growth and proliferation.
Protocol (Sulforhodamine B (SRB) Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a range of concentrations of the MEK inhibitor, PI3K inhibitor, or the combination of both for a specified period (e.g., 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells. Synergy is often determined using the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy.[8]
Western Blot Analysis
Objective: To assess the on-target effects of the inhibitors by measuring the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
Protocol:
-
Treat cells with the inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[8][12]
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, MEK inhibitor alone, PI3K inhibitor alone, combination).
-
Administer the drugs via the appropriate route (e.g., oral gavage) and schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).[7][9]
The following workflow outlines the typical process for evaluating the synergistic effects of MEK and PI3K inhibitors.
Conclusion
The concurrent inhibition of the MEK and PI3K signaling pathways represents a robust and promising strategy for the treatment of various cancers. The synergistic effects observed in numerous preclinical studies are supported by a strong mechanistic rationale based on the interception of pathway crosstalk and the suppression of feedback activation loops. While specific data for this compound in combination with PI3K inhibitors is not yet available, the extensive evidence for other MEK inhibitors provides a solid foundation for the continued investigation of this dual-targeted approach in clinical settings. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - ProQuest [proquest.com]
- 5. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic anticancer efficacy of MEK inhibition and dual PI3K/mTOR inhibition in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of MEK and PI3K Pathway in KRAS and BRAF Mutated Colorectal Cancers [mdpi.com]
- 10. Dual Inhibition of PI3K-AKT-mTOR- and RAF-MEK-ERK-signaling is synergistic in cholangiocarcinoma and reverses acquired resistance to MEK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In pursuit of synergy: An investigation of the PI3K/mTOR/MEK co-targeted inhibition strategy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validating β-Catenin as a Predictive Biomarker for SMK-17 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of β-catenin as a predictive biomarker for sensitivity to SMK-17, a potent and selective MEK1/2 inhibitor. By objectively comparing experimental data and outlining detailed methodologies, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction: The Quest for Precision in MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a critical regulator of cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. MEK1/2 inhibitors have emerged as a promising class of drugs; however, their efficacy is not uniform across all tumor types. Identifying robust predictive biomarkers is paramount to stratifying patient populations and maximizing therapeutic benefit.
This compound is a selective MEK1/2 inhibitor that has demonstrated significant anti-tumor activity. Emerging evidence strongly suggests that the status of the Wnt/β-catenin signaling pathway, specifically the presence of activating mutations in the β-catenin gene (CTNNB1), is a key determinant of sensitivity to this compound. This guide delves into the experimental data supporting this hypothesis and compares β-catenin to other potential biomarkers.
Data Presentation: β-Catenin Status and this compound Sensitivity
The following tables summarize the quantitative data from preclinical studies, illustrating the correlation between β-catenin mutation status and the cellular response to this compound.
Table 1: Cell Viability Inhibition by this compound in Cancer Cell Lines
| Cell Line | Cancer Type | β-Catenin Status | IC50 (µM) of this compound | Reference |
| SW48 | Colon | Mutant (S33Y) | < 2.0 | [1] |
| Colo-205 | Colon | Mutant (S33F) | < 2.0 | [1] |
| HCT 116 | Colon | Mutant (S45del) | < 2.0 | [1] |
| A375 | Melanoma | Wild-Type | > 2.0 | [1] |
| HT-29 | Colon | Wild-Type | > 2.0 | [1] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | β-Catenin Status | This compound Concentration (µM) | % of Apoptotic Cells (Sub-G1) | Reference |
| SW48 | Mutant | 1 | Significantly Increased | [1] |
| Colo-205 | Mutant | 1 | Significantly Increased | [1] |
| A375 | Wild-Type | 1 | No Significant Increase | [1] |
| HT-29 | Wild-Type | 1 | No Significant Increase | [1] |
Note: The referenced study indicates a significant increase in the sub-G1 population, indicative of apoptosis, in β-catenin mutant cell lines at effective concentrations of this compound, while wild-type cell lines predominantly underwent G1 arrest.[1]
Comparative Analysis with Other Biomarkers
While β-catenin mutations show a strong correlation with this compound-induced apoptosis, other biomarkers are commonly considered for MEK inhibitor sensitivity.
Table 3: Comparison of Predictive Biomarkers for MEK Inhibitor Sensitivity
| Biomarker | Rationale for MEK Inhibitor Sensitivity | Evidence for this compound | Comparison & Considerations |
| β-Catenin Mutation | Activating mutations lead to β-catenin stabilization and nuclear accumulation, driving transcription of pro-proliferative genes. The crosstalk between the Wnt/β-catenin and MAPK pathways suggests a synthetic lethal interaction with MEK inhibition.[1] | Strong evidence of selective apoptosis induction in β-catenin mutant cells.[1][2] | Appears to be a highly specific predictor of apoptosis in response to this compound, not just cell growth inhibition. |
| BRAF Mutation | BRAF is a key upstream activator of MEK. BRAF mutations lead to constitutive activation of the MAPK pathway, making cells highly dependent on MEK signaling.[3] | This compound inhibits proliferation in BRAF mutant cell lines.[1] | BRAF mutations are a well-established biomarker for sensitivity to MEK inhibitors in general. However, β-catenin status appears to further stratify responders for this compound-induced apoptosis. |
| KRAS/NRAS Mutation | RAS proteins are upstream activators of RAF-MEK-ERK signaling. Mutations in KRAS and NRAS lead to pathway activation. | This compound inhibits proliferation in K-Ras mutant cell lines.[1] | While RAS mutations indicate MAPK pathway activation, their predictive value for MEK inhibitor sensitivity can be variable and influenced by other signaling pathways. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for β-Catenin and MAPK Pathway Proteins
Objective: To determine the protein levels of total β-catenin, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against β-catenin, p-ERK1/2, and ERK1/2, diluted in the blocking buffer.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine the IC50 values.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells (sub-G1 population) after this compound treatment.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentration of this compound or vehicle control for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the sub-G1 phase, representing apoptotic cells with fragmented DNA, is quantified.
Immunohistochemistry for β-Catenin in Tumor Xenografts
Objective: To assess the expression and localization of β-catenin in tumor tissues.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor xenograft tissues are sectioned at 4-5 µm thickness.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP conjugate is applied. The signal is visualized using a DAB chromogen substrate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging and Analysis: The staining intensity and localization (membranous, cytoplasmic, nuclear) of β-catenin are evaluated under a microscope.
Visualizing the Molecular Landscape
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: Wnt/β-catenin and MAPK signaling pathways.
Caption: Experimental workflow for biomarker validation.
Caption: β-catenin status and this compound sensitivity.
References
Navigating the Kinome: A Comparative Guide to the Selectivity of MEK1/2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. An ideal inhibitor potently targets its intended kinase while exhibiting minimal off-target effects, thereby reducing the potential for toxicity and unforeseen side effects. This guide provides a comparative analysis of the cross-reactivity of MEK1/2 inhibitors, with a focus on the principles and methodologies used to determine their selectivity.
Given the limited publicly available data on the specific kinase selectivity of SMK-17, this guide will utilize the well-characterized and clinically approved MEK1/2 inhibitor, Trametinib (GSK1120212), as a representative compound to illustrate the expected data and analysis in a comprehensive kinase inhibitor comparison. This approach allows for a detailed exploration of the experimental procedures and data presentation crucial for evaluating kinase inhibitor specificity.
The MEK1/2 Signaling Pathway: A Critical Node in Cellular Proliferation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that relays extracellular signals to the nucleus, regulating a multitude of cellular processes including proliferation, differentiation, and survival.[1][2] Within this pathway, the Ras-Raf-MEK-ERK cascade is frequently dysregulated in various cancers.[1] MEK1 and MEK2 (MEK1/2) are dual-specificity kinases that act as a critical convergence point, phosphorylating and activating ERK1 and ERK2 (ERK1/2).[1][2] The specificity of inhibitors targeting MEK1/2 is therefore of significant therapeutic interest.
Caption: The Ras-Raf-MEK-ERK signaling cascade and the point of inhibition by MEK1/2 inhibitors like this compound.
Assessing Kinase Inhibitor Selectivity: A Multi-faceted Approach
The selectivity of a kinase inhibitor is typically assessed by screening the compound against a large panel of kinases, often representing a significant portion of the human kinome.[3][4][5] This provides a broad overview of the inhibitor's binding profile and potential off-target interactions.
Quantitative Analysis of Kinase Inhibition
The results of a kinase screen are often presented as the percentage of inhibition at a specific concentration or as IC50/Kd values, which represent the concentration of the inhibitor required to achieve 50% inhibition or the dissociation constant, respectively.[5]
Table 1: Illustrative Kinase Selectivity Profile of a MEK1/2 Inhibitor (Trametinib) at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition (%) |
| CMGC | MEK1 | 100 |
| CMGC | MEK2 | 100 |
| TK | ABL1 | <10 |
| AGC | AKT1 | <5 |
| CAMK | AURKA | <15 |
| CMGC | CDK2 | <10 |
| TK | EGFR | <5 |
| STE | MEK5 | <20 |
| TK | SRC | <10 |
| TKL | BRAF | <5 |
Note: This table is a simplified representation based on the known high selectivity of Trametinib. Actual screening panels can include hundreds of kinases.[6][7]
Table 2: IC50 Values for Selected Kinases
| Kinase Target | IC50 (nM) |
| MEK1 | 0.92 |
| MEK2 | 1.8 |
| Kinase X | >10,000 |
| Kinase Y | >10,000 |
Data presented for Trametinib.
Experimental Protocols for Kinase Selectivity Profiling
A variety of biochemical and cellular assays are employed to determine the selectivity of kinase inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, ATP, and the necessary cofactors in a buffer solution.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent that converts ADP to ATP, followed by a luciferase-luciferin reaction that generates a luminescent signal.
-
Data Analysis: The luminescence is measured, and the percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a suitable model.
Caption: A simplified workflow for determining in vitro kinase inhibition.
Cellular Assays
Cellular assays are crucial for confirming that the inhibitor can effectively engage its target within a biological context.
Protocol: Western Blot Analysis of ERK Phosphorylation
-
Cell Culture and Treatment: A cancer cell line with a constitutively active Ras-Raf-MEK-ERK pathway (e.g., A375, HT-29) is cultured. The cells are then treated with varying concentrations of the MEK inhibitor for a specified duration.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK bands to determine the extent of target inhibition.
Conclusion
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 4. Targeted kinase selectivity from kinase profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Independent Verification of SMK-17's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MEK1/2 inhibitor SMK-17 with other commonly used alternatives, supported by available experimental data. We delve into the verification of its mechanism of action, offering detailed experimental protocols and visual representations of the key signaling pathways.
This compound is a selective, orally available, and non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway, often hyperactivated in various cancers, plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Understanding the precise mechanism of novel inhibitors like this compound is paramount for their effective application in research and potential therapeutic development. This guide aims to provide an independent verification of this compound's mechanism by comparing it with established MEK inhibitors, PD184352 and U0126.
Comparative Analysis of MEK Inhibitors
The primary mechanism of this compound involves binding to an allosteric pocket of MEK1, thereby inhibiting its kinase activity in a non-ATP-competitive manner.[1] A key distinguishing feature of this compound is its high selectivity for MEK1/2 without inhibiting the phosphorylation of ERK5, a characteristic not shared by older MEK inhibitors like PD184352 and U0126.[1] This selectivity can be advantageous in dissecting the specific roles of the MEK/ERK pathway in cellular processes.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against its primary targets. Data for alternative inhibitors are provided for comparative purposes.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | MEK1 | 62 | Non-ATP-competitive |
| MEK2 | 56 | Non-ATP-competitive | |
| PD184352 | MEK1 | 17 | Non-ATP-competitive |
| U0126 | MEK1 | 70 | Non-ATP-competitive |
| MEK2 | 60 | Non-ATP-competitive |
Verification of Mechanism: Key Experiments and Protocols
The verification of this compound's mechanism relies on several key in vitro experiments. Below are detailed protocols for two fundamental assays used to characterize MEK inhibitors.
Experimental Protocol 1: In Vitro MEK1 Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Recombinant inactive ERK2 (substrate)
-
This compound, PD184352, U0126
-
ATP (γ-32P labeled or for use with ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Phosphorimager or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound, PD184352, U0126) in kinase reaction buffer.
-
In a 96-well plate, add the recombinant active MEK1 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature to allow for binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of recombinant inactive ERK2 and ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ERK2. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and quantifying the radioactivity using a phosphorimager. For non-radioactive methods like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Protocol 2: Western Blot for ERK1/2 Phosphorylation
This cell-based assay determines the inhibitor's effect on the downstream signaling of the MEK pathway by measuring the phosphorylation status of ERK1/2.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., HT-29, Colo-205)
-
Cell culture medium and supplements
-
This compound, PD184352, U0126
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitors for a specified time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal loading.
-
Quantify the band intensities to determine the relative inhibition of ERK1/2 phosphorylation.
Visualizing the Molecular Interactions and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflows.
Caption: MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
Based on the available data, this compound presents itself as a highly selective and potent MEK1/2 inhibitor with a distinct advantage of not affecting ERK5 phosphorylation. This makes it a valuable tool for specific investigations into the MAPK pathway. While extensive independent verification studies are not yet widely available, the initial characterization provides a strong foundation for its use. The provided experimental protocols offer a starting point for researchers to independently verify its mechanism of action in their specific cellular models. As with any scientific tool, it is crucial for researchers to perform their own validation experiments to ensure the reliability of their findings.
References
A Comparative Analysis of SMK-17 in Diverse Tumor Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of SMK-17, a novel MEK1/2 inhibitor, against FDA-approved alternatives. This report synthesizes preclinical data to evaluate its efficacy across various tumor types and provides detailed experimental methodologies to support further investigation.
This compound is a novel, highly selective, and orally bioavailable inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The Ras/Raf/MEK/ERK cascade is frequently hyperactivated in a wide range of human cancers, making it a critical target for therapeutic intervention.[1] this compound distinguishes itself by binding to an allosteric pocket of MEK1, exhibiting a non-ATP-competitive mechanism of action.[1] Preclinical studies have demonstrated its potent antitumor activity, particularly in cancers harboring BRAF and β-catenin mutations. This guide provides a comparative overview of this compound's performance against four FDA-approved MEK inhibitors: Trametinib, Cobimetinib, Binimetinib, and Selumetinib.
Comparative Efficacy of MEK Inhibitors: In Vitro and In Vivo Studies
The following tables summarize the available preclinical data for this compound and its approved counterparts, offering a quantitative comparison of their anti-tumor effects in various cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy (IC50) of MEK Inhibitors in Various Cancer Cell Lines
| Cancer Type | Cell Line | This compound IC50 (nM) | Trametinib IC50 (nM) | Cobimetinib IC50 (nM) | Binimetinib IC50 (nM) | Selumetinib IC50 (nM) |
| Melanoma | A375 (BRAF V600E) | <2000[2] | - | - | 30-250[3] | - |
| Malme-3M | - | - | - | 30-250[3] | - | |
| SK-MEL-2 | - | - | - | 30-250[3] | - | |
| SK-MEL-28 | - | - | - | 30-250[3] | - | |
| Colorectal Cancer | HT-29 (BRAF V600E) | <2000[2] | 0.48[4][5] | - | 30-250[3] | - |
| COLO205 (BRAF V600E) | <2000[2] | 0.52[5] | - | 30-250[3] | - | |
| HCT-116 (KRAS G13D) | <2000[2] | 2.2-174[5] | - | 1997[6] | - | |
| SW480 | <2000[2] | - | - | - | - | |
| Breast Cancer | MDA-MB-231 (BRAF G464V) | - | - | - | - | 12.94 (μM)[7] |
| HCC1937 | - | - | - | - | 15.65 (μM)[7] | |
| Neuroblastoma | - | - | - | - | 8 - 1160[1] | - |
| Non-Small Cell Lung Cancer | - | - | - | - | - | IC50 > 5 μmol/L in some lines[8] |
Note: Direct comparative studies for all inhibitors across the same cell lines are limited. The data is compiled from various sources and should be interpreted with caution. A dash (-) indicates that data was not found in the provided search results.
Table 2: In Vivo Efficacy of MEK Inhibitors in Xenograft Models
| Cancer Type | Xenograft Model | This compound | Trametinib | Cobimetinib | Binimetinib | Selumetinib |
| Melanoma | BRAF V600E | - | Significant tumor growth inhibition | Reduced tumor growth | Dose-dependent inhibition (3-30 mg/kg)[3] | - |
| Colorectal Cancer | HT-29 | Potent antitumor activity[1] | Suppressed tumor growth[4] | - | - | - |
| COLO205 | Potent antitumor activity[1] | Suppressed tumor growth[4] | - | - | - | |
| Pancreatic Cancer | Patient-Derived | - | Enhanced inhibition with Lapatinib[9] | Regressed tumor growth[10] | - | - |
| Rhabdomyosarcoma | RAS-mutated | - | Efficacious with Ganitumab[11] | - | - | - |
| Renal Cell Carcinoma | 786-0-R | - | More effective with Sunitinib[12] | - | - | - |
| Acute Myeloid Leukemia | OCI-AML3 | - | - | Anti-leukemia efficacy with Venetoclax[13] | - | - |
| Uveal Melanoma | Patient-Derived | - | - | - | - | Weak efficacy alone, enhanced with combinations[14] |
| Clear Cell Carcinoma | RMG-I | - | - | - | - | Suppressed tumor growth (50 & 100 mg/kg/d)[15] |
| Non-Small Cell Lung Cancer | KRAS-mutant | - | - | - | - | Daily oral gavage (50 mg/kg) showed tumor growth inhibition[16] |
Note: The reported efficacy is often in the context of specific combination therapies. A dash (-) indicates that data was not found in the provided search results.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The MAPK signaling pathway and the point of inhibition by this compound and other MEK inhibitors.
References
- 1. Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the MEK Landscape: A Comparative Analysis of SMK-17 and Approved MEK Inhibitors in Cancers with Aberrant β-catenin Signaling
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical MEK1/2 inhibitor SMK-17 and clinically approved MEK inhibitors. The focus is on their potential efficacy, particularly in tumors harboring β-catenin mutations, a context where this compound has shown selective pro-apoptotic activity in early studies.
This analysis synthesizes available preclinical data for this compound and contrasts it with the established profiles of FDA-approved MEK inhibitors: Trametinib, Cobimetinib, Binimetinib, and Selumetinib. Due to the preclinical stage of this compound, long-term efficacy data is not available; this guide therefore focuses on preclinical performance and mechanism of action as a basis for comparison.
Comparative Efficacy and Properties of MEK Inhibitors
The following table summarizes key characteristics of this compound and the four FDA-approved MEK inhibitors. Data for this compound is derived from preclinical studies, while information for the approved drugs is based on a combination of preclinical and clinical trial data.
| Feature | This compound | Trametinib | Cobimetinib | Binimetinib | Selumetinib |
| Development Stage | Preclinical | Approved | Approved | Approved | Approved |
| Mechanism of Action | Allosteric, non-ATP-competitive MEK1/2 inhibitor[1] | Allosteric, non-ATP-competitive MEK1/2 inhibitor[2][3] | Allosteric, non-ATP-competitive MEK1/2 inhibitor[3][] | Allosteric, non-ATP-competitive MEK1/2 inhibitor | Allosteric, non-ATP-competitive MEK1/2 inhibitor |
| Reported IC50 (MEK1) | Potent (sub-nanomolar implied)[1] | 0.7 nM[3] | 0.9 nM[3] | - | - |
| Key Preclinical Finding | Selectively induces apoptosis in tumor cell lines with β-catenin mutations[5] | Synergistic tumor growth inhibition with β-catenin mRNA silencing in preclinical models[6][7] | - | - | Combination with sorafenib inhibits Wnt/β-catenin pathway in HCC models[8] |
| Approved Indications | N/A | BRAF V600E/K-mutant melanoma (with dabrafenib), NSCLC (with dabrafenib)[2][3] | BRAF V600E/K-mutant melanoma (with vemurafenib), Histiocytic Neoplasms[3][9] | BRAF V600E/K-mutant melanoma (with encorafenib)[10] | Neurofibromatosis type 1 (NF1) |
| Observed Synergy | Enhanced apoptosis in β-catenin mutated cells[5] | Synergy with β-catenin targeting RNAi[6] | - | - | Synergy with sorafenib in HCC models with Wnt/β-catenin pathway mutations[8] |
The Interplay of MEK and β-catenin Signaling
The rationale for investigating MEK inhibitors in the context of β-catenin mutations stems from the frequent simultaneous aberration of the MAPK and Wnt/β-catenin pathways in various cancers, including colorectal carcinoma.[6] Preclinical evidence suggests that while MEK inhibitors can target the MAPK pathway, concurrent inhibition of the Wnt/β-catenin pathway can lead to synergistic anti-tumor effects.[6][7] The preclinical findings for this compound, which show increased apoptosis in cells with β-catenin mutations, align with this broader therapeutic strategy.[5]
Caption: MEK and Wnt/β-catenin signaling pathways and the action of this compound.
Experimental Protocols for this compound Evaluation
The following protocols are summarized from the preclinical study investigating this compound's effects on β-catenin-mutated tumor cells.[11]
Western Blot Analysis
-
Cell Lysis: NIH 3T3 cells were washed with PBS containing 1 mM Na3VO4 and lysed with RIPA buffer (50 mM Tris HCl (pH 7.5), 150 mM NaCl, 1 mM Na3VO4, 0.1% SDS, 0.5% deoxycholic acid, 1% IGEPAL CA-630).
-
Protein Quantification: Protein concentration in the lysates was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated ERK, total ERK, β-catenin), followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used for tumor xenograft implantation.
-
Tumor Cell Implantation: Human colorectal tumor cell lines (e.g., LS411N) were subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reached a specified volume, mice were randomized into treatment and control groups. This compound was administered orally at specified doses and schedules.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.
TUNEL Staining for Apoptosis in Xenograft Tumors
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections were deparaffinized and rehydrated.
-
Staining Protocol: The TUNEL assay was performed according to the manufacturer's protocol (TdT-Fragel DNA Fragmentation detection kit).
-
Imaging and Analysis: Tissue sections were viewed at 100x magnification. Multiple fields per section were analyzed, excluding necrotic and peripheral connective tissue regions, to quantify the extent of apoptosis.
Conclusion
This compound is a preclinical, non-ATP-competitive MEK1/2 inhibitor that has demonstrated potent anti-tumor activity in early studies, with a particularly interesting pro-apoptotic effect in tumor cells harboring β-catenin mutations.[1][5] While long-term efficacy data is not available, its mechanism of action and preclinical profile suggest a therapeutic strategy that aligns with the growing understanding of the synergistic potential of dual MAPK and Wnt/β-catenin pathway inhibition.[6][8] Further investigation is warranted to determine if this compound or similar compounds can be translated into clinical candidates for this subset of difficult-to-treat cancers. The established clinical data from approved MEK inhibitors in other indications provides a valuable benchmark for the future development of novel MEK-targeting therapies.
References
- 1. Antitumor effects of novel highly hydrophilic and non-ATP-competitive MEK1/2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEK inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a MEK1/2-specific inhibitor, selectively induces apoptosis in β-catenin-mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-catenin mRNA silencing and MEK inhibition display synergistic efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Catenin mRNA Silencing and MEK Inhibition Display Synergistic Efficacy in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorafenib/MEK inhibitor combination inhibits tumor growth and the Wnt/β‑catenin pathway in xenograft models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 11. koara.lib.keio.ac.jp [koara.lib.keio.ac.jp]
Safety Operating Guide
Navigating the Disposal of SMK-17: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information regarding the proper disposal procedures for SMK-17, emphasizing safety and logistical considerations to maintain operational excellence.
Understanding the Nature of this compound
A thorough review of available safety and chemical data did not yield a specific compound uniquely identified as "this compound." The search results provided general guidance for laboratory waste and information on unrelated substances. To ensure the safe and proper disposal of the substance in your possession, it is crucial to identify its chemical nature. Please refer to the manufacturer's Safety Data Sheet (SDS) or provide a more specific chemical name or CAS number to enable a detailed and accurate disposal protocol.
Without specific identification, providing a definitive disposal procedure for "this compound" would be irresponsible. However, general principles of laboratory waste management can be applied once the hazards of the substance are known.
General Laboratory Waste Disposal Procedures
In the absence of specific data for this compound, the following general procedures for the disposal of hazardous chemical waste in a laboratory setting should be followed. These guidelines are based on standard laboratory safety protocols.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine the hazardous properties of this compound by consulting its SDS. Is it flammable, corrosive, reactive, or toxic?
-
Segregate Waste Streams: Do not mix incompatible waste types. For instance, acids and bases should never be combined in the same waste container. Halogenated and non-halogenated solvents should also be kept separate.[1][2]
2. Container Selection and Labeling:
-
Use Appropriate Containers: Waste containers must be compatible with the chemical waste they are holding. For example, use glass bottles for solvents and plastic containers for aqueous waste.[3] Ensure containers are in good condition with no leaks or cracks.[4]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the associated hazards (e.g., flammable, corrosive).[4]
3. Storage and Accumulation:
-
Designated Storage Area: Store chemical waste in a designated, well-ventilated Satellite Accumulation Area that is at or near the point of generation.[1][5]
-
Secondary Containment: Use secondary containment, such as trays, to prevent the spread of spills or leaks from the primary containers.[1]
-
Keep Containers Closed: Waste containers should be kept securely closed except when adding waste.[1][4][5]
4. Disposal Request and Pickup:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves completing a waste disposal form and scheduling a collection with the Environmental Health and Safety (EHS) department.[5]
Experimental Workflow for Waste Disposal
The logical workflow for the proper disposal of any laboratory chemical, including the substance you refer to as this compound, is outlined below.
Caption: A logical workflow for the safe disposal of laboratory chemical waste.
To ensure the safety of all laboratory personnel and to maintain regulatory compliance, it is imperative that you correctly identify the substance you are working with before proceeding with its disposal. Please consult your chemical inventory and the manufacturer's documentation for the specific details of "this compound." Once the substance is properly identified, the specific disposal guidelines provided in the SDS must be followed.
References
Navigating the Unknown: A Safety and Handling Protocol for the Novel MEK1/2 Inhibitor SMK-17
The emergence of novel compounds like the MEK1/2 inhibitor, SMK-17, in the fast-paced landscape of drug development necessitates a robust and proactive approach to laboratory safety. As a newly synthesized or characterized agent, comprehensive public data on the hazards and handling of this compound is not yet established. This guide provides a foundational operational and disposal plan, offering procedural, step-by-step guidance to ensure the safety of all researchers, scientists, and drug development professionals. Our commitment is to empower your research by providing critical safety information that builds a foundation of trust and security in your innovative work.
Immediate Safety and Logistical Information
Given the uncharacterized nature of this compound, a conservative approach to handling is paramount. All procedures should be conducted under the assumption that the compound is hazardous. The following table summarizes the initial safety and logistical plan.
| Parameter | Guideline | Rationale |
| Designated Work Area | A certified chemical fume hood. | To prevent inhalation of aerosols or powders and contain potential spills. |
| Required PPE | Double nitrile gloves, safety glasses with side shields (or goggles), and a flame-resistant lab coat. | To protect skin and eyes from contact with the unknown compound. |
| Weighing and Aliquoting | Use a balance within the chemical fume hood or a containment glove box. | To minimize the risk of powder dispersal and inhalation. |
| Solvent Selection | Initially use common laboratory solvents (e.g., DMSO, ethanol) for which safety data is well-understood. | To avoid unpredictable reactions with more reactive or hazardous solvents. |
| Waste Disposal | All solid and liquid waste contaminated with this compound must be disposed of as hazardous chemical waste. | To prevent environmental contamination and ensure regulatory compliance. |
| Spill Response | Have a chemical spill kit readily available. For powders, use absorbent pads to gently cover and then wet with a suitable solvent before cleanup. | To safely manage accidental releases without creating dust. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
The following is a detailed methodology for the preparation of a stock solution of a novel powder compound like this compound.
-
Preparation of the Work Area:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatulas, microcentrifuge tubes, and calibrated pipettes.
-
Prepare a labeled waste container within the fume hood.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a flame-resistant lab coat and fasten it completely.
-
Wear safety glasses with side shields.
-
Put on the first pair of nitrile gloves.
-
Put on a second pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Weighing the Compound:
-
Carefully open the container of this compound inside the chemical fume hood.
-
Using a clean spatula, weigh the desired amount of this compound onto weigh paper on the analytical balance.
-
Record the exact weight.
-
-
Solubilization:
-
Transfer the weighed this compound powder into an appropriately sized, labeled microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the tube to achieve a 10 mM concentration.
-
Cap the tube securely and vortex until the compound is fully dissolved.
-
-
Storage and Cleanup:
-
Store the stock solution at the appropriate temperature (typically -20°C or -80°C), protected from light.
-
Dispose of all contaminated materials (weigh paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Visualizing Safety Workflows
To further clarify the procedural steps for handling a novel compound and responding to a spill, the following diagrams have been generated.
Caption: Workflow for Safe Handling of a Novel Powder Compound.
Caption: Procedural Workflow for Responding to a Chemical Spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
